2-Nitropentane
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-nitropentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIWPCUDRRYOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963501 | |
| Record name | 2-Nitropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4609-89-6 | |
| Record name | Pentane, 2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004609896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Nitropentane (CAS: 4609-89-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Nitropentane, a secondary nitroalkane with significant applications in organic synthesis and potential implications in toxicological studies. This document consolidates key data on its physicochemical properties, detailed experimental protocols for its synthesis and characteristic reactions, and an exploration of its biological interactions, particularly its role in inducing DNA damage and the subsequent cellular repair mechanisms. The information is presented to support researchers and professionals in the fields of chemistry and drug development in understanding and utilizing this compound.
Chemical and Physical Properties
This compound (C₅H₁₁NO₂) is a nitroalkane isomer with the nitro group located on the second carbon of the pentane chain.[1] This structural feature classifies it as a secondary nitroalkane, which imparts distinct reactivity compared to its primary and tertiary counterparts.[2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | [3] |
| Molecular Weight | 117.15 g/mol | [2][4] |
| CAS Number | 4609-89-6 | [2][3] |
| Boiling Point | 149 °C at 760 mmHg | [2][5] |
| Density | 0.943 g/cm³ | [2][5] |
| Refractive Index | 1.416 | [2] |
| Flash Point | 46.1 °C | [2][5] |
| Water Solubility | Poor | [1] |
| Melting Point | 24.33 °C (estimate) | [5] |
Synthesis of this compound
Two common methods for the synthesis of this compound are the nucleophilic substitution of 2-bromopentane and the oxidation of 2-pentanone oxime.
From 2-Bromopentane via Nucleophilic Substitution
This method involves the reaction of 2-bromopentane with a nitrite salt, typically silver nitrite (AgNO₂), in an Sₙ2 reaction. The use of silver nitrite is preferred as it minimizes the formation of the isomeric alkyl nitrite side-product.[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromopentane (1 mole equivalent) to a solution of silver nitrite (1.2 mole equivalents) in anhydrous diethyl ether.
-
Reaction Conditions: The reaction mixture is stirred vigorously and heated to a gentle reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated silver bromide is removed by filtration.
-
Purification: The filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to yield pure this compound.
From 2-Pentanone Oxime via Oxidation
This method involves the oxidation of 2-pentanone oxime using an oxidizing agent such as hydrogen peroxide.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-pentanone oxime (1 mole equivalent) in a suitable solvent such as acetic acid, slowly add hydrogen peroxide (30% aqueous solution, 2-3 mole equivalents) while maintaining the temperature below 40°C with an ice bath.
-
Reaction Conditions: After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours.
-
Workup: The reaction mixture is then poured into ice-water and extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude this compound can be purified by vacuum distillation.
Key Reactions of this compound
The Nef Reaction
The Nef reaction is a characteristic transformation of primary and secondary nitroalkanes into their corresponding carbonyl compounds.[6] For this compound, this reaction yields 2-pentanone. The reaction proceeds via the formation of a nitronate salt, which is then hydrolyzed under acidic conditions.[6]
Experimental Protocol:
-
Nitronate Salt Formation: this compound (1 mole equivalent) is dissolved in a solution of sodium ethoxide in ethanol (1.1 mole equivalents) and stirred at room temperature for 1 hour to form the sodium nitronate salt.
-
Hydrolysis: The solution of the nitronate salt is then added slowly to a cold (0°C) aqueous solution of a strong acid, such as 4M sulfuric acid, with vigorous stirring.
-
Workup: The reaction mixture is stirred for an additional hour at room temperature, after which it is extracted with diethyl ether.
-
Purification: The ether extracts are combined, washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The resulting 2-pentanone can be further purified by distillation.
Biological Activity and Toxicological Profile
Secondary nitroalkanes, including this compound, have been shown to exhibit genotoxic effects. Studies have indicated that these compounds can induce DNA damage, leading to the activation of cellular repair mechanisms. The carcinogenicity of some secondary nitroalkanes has been linked to their ability to act as alkylating agents, either directly or through their metabolic activation.
Mechanism of DNA Damage and the Base Excision Repair Pathway
The genotoxicity of secondary nitroalkanes is thought to arise from their metabolic activation to reactive electrophilic species that can alkylate DNA bases. This results in the formation of DNA adducts, which if not repaired, can lead to mutations and potentially cancer. The primary cellular defense against such small base lesions is the Base Excision Repair (BER) pathway.[7]
The BER pathway involves a series of enzymatic steps to identify and remove the damaged base, followed by the insertion of the correct base and ligation of the DNA strand.[7]
Figure 1: Simplified Base Excision Repair (BER) Pathway for Alkylation Damage
Applications in Drug Development and Research
While direct applications of this compound in drug development are not widely documented, its utility as a synthetic intermediate is significant. The nitro group can be readily transformed into other functional groups, such as amines and carbonyls, which are prevalent in pharmacologically active molecules.[2] The Henry (nitroaldol) reaction, for instance, allows for carbon-carbon bond formation and the introduction of a β-nitro alcohol moiety, a versatile precursor for various functionalities.
Furthermore, understanding the toxicological profile of this compound and related secondary nitroalkanes is crucial in the safety assessment of drug candidates and other xenobiotics that may contain or be metabolized to similar structures.
Conclusion
This compound is a valuable secondary nitroalkane with well-defined synthetic utility. Its chemical properties and reactivity, particularly the Nef and Henry reactions, make it a useful building block in organic synthesis. From a toxicological perspective, its potential to induce DNA damage highlights the importance of understanding the cellular response to such compounds. This guide provides a foundational resource for researchers and professionals working with this compound, enabling its safe and effective use in the laboratory and providing context for its potential biological implications. Further research into the specific metabolic pathways and the full toxicological profile of this compound is warranted to fully elucidate its role in chemical and biological systems.
References
- 1. Buy 1-Nitropentane | 628-05-7 [smolecule.com]
- 2. This compound | 4609-89-6 | Benchchem [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C5H11NO2 | CID 145756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pentane, 2-nitro-|lookchem [lookchem.com]
- 6. Nef reaction - Wikipedia [en.wikipedia.org]
- 7. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Nitropentane from 2-Bromopentane: An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive overview of the synthesis of 2-nitropentane from 2-bromopentane. The primary synthetic route discussed is a nucleophilic substitution reaction. This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents key quantitative data in a structured format. The challenges associated with this synthesis, such as the formation of byproducts and comparatively low yields, are also addressed. This guide is intended for researchers and professionals in the fields of chemistry and drug development.
Introduction
The synthesis of nitroalkanes is a fundamental process in organic chemistry, as the nitro group can be converted into a variety of other functional groups, such as amines and carbonyls. This compound, a secondary nitroalkane, serves as a valuable intermediate in various synthetic pathways. The conversion of 2-bromopentane to this compound is typically achieved through a nucleophilic substitution reaction, where the bromide ion is displaced by a nitrite ion. This guide will focus on the reaction using sodium nitrite in a polar aprotic solvent, a common method for this transformation.
Reaction Mechanism and Pathway
The reaction of 2-bromopentane with a nitrite salt, such as sodium nitrite (NaNO₂), generally proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] This is favored by the use of a polar aprotic solvent like dimethylformamide (DMF), which solvates the cation (Na⁺) but not the nucleophile (NO₂⁻), thus increasing the nucleophile's reactivity.[4][5][6]
Key aspects of the mechanism include:
-
Backside Attack: The nitrite nucleophile attacks the carbon atom bonded to the bromine from the side opposite to the bromine atom.[2]
-
Concerted Step: The formation of the new carbon-nitrogen bond and the cleavage of the carbon-bromine bond occur simultaneously in a single, concerted step.[3]
-
Inversion of Stereochemistry: If the starting 2-bromopentane is chiral, the Sₙ2 mechanism leads to an inversion of the stereochemical configuration at the reaction center.[2]
The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack from two different atoms: the nitrogen or one of the oxygen atoms.[4][7]
-
N-attack: Attack from the nitrogen atom results in the desired product, this compound.
-
O-attack: Attack from an oxygen atom leads to the formation of the isomeric byproduct, 2-pentyl nitrite.[4][5]
While silver nitrite often gives higher yields of the nitroalkane, sodium nitrite in a polar aprotic solvent is a more economical choice, though it may produce a higher proportion of the nitrite ester.[4][5] For secondary alkyl halides like 2-bromopentane, the yield of the desired nitroalkane is generally modest, often in the range of 15-20%.[4][5]
A competing side reaction is the E2 (bimolecular elimination) reaction, which would lead to the formation of pentene. However, the use of a nitrite salt, which is a weaker base, in a polar aprotic solvent helps to favor the Sₙ2 pathway over elimination.
Experimental Protocol
This section outlines a representative experimental procedure for the synthesis of this compound from 2-bromopentane.
3.1. Materials and Equipment
-
Reagents:
-
2-bromopentane
-
Sodium nitrite (NaNO₂)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
-
3.2. Reaction Procedure
-
Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent side reactions.
-
Reagent Addition: To the flask, add sodium nitrite and anhydrous DMF. Begin stirring the mixture.
-
Addition of 2-Bromopentane: Dissolve 2-bromopentane in a small amount of anhydrous DMF and place it in the dropping funnel. Add the 2-bromopentane solution dropwise to the stirred sodium nitrite suspension over a period of approximately 30-60 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 20-25°C) and allow it to stir for several hours until the reaction is complete (monitoring by TLC or GC is recommended).[8]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent (diethyl ether) from the filtrate using a rotary evaporator.
-
Purify the resulting crude product by fractional distillation under reduced pressure to separate this compound from the 2-pentyl nitrite byproduct and any unreacted starting material.
-
Data Presentation
The following table summarizes the key quantitative data for a representative synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 2-Bromopentane | ~15.1 g (0.1 mol) |
| Sodium Nitrite | ~8.3 g (0.12 mol) |
| Solvent | |
| Dimethylformamide (DMF) | ~100 mL |
| Reaction Conditions | |
| Temperature | 20-25 °C |
| Reaction Time | 12-24 hours |
| Product Information | |
| Theoretical Yield of this compound | ~11.7 g |
| Expected Yield | 15-20% (for secondary halides)[4][5] |
| Molecular Weight of 2-Bromopentane | 151.04 g/mol |
| Molecular Weight of this compound | 117.15 g/mol |
Safety and Handling Precautions
-
2-Bromopentane: This is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Nitrite: This is an oxidizing agent and is toxic if swallowed. Avoid contact with skin and eyes.
-
Dimethylformamide (DMF): This is a combustible liquid and is harmful if inhaled or absorbed through the skin. It is a suspected teratogen. Always handle in a fume hood with appropriate PPE.
Conclusion
The synthesis of this compound from 2-bromopentane via an Sₙ2 reaction with sodium nitrite is a viable but challenging method. The primary difficulties are the modest yields typical for secondary halides and the formation of the isomeric 2-pentyl nitrite byproduct.[4][5] Careful control of reaction conditions and a thorough purification process, such as fractional distillation, are crucial for obtaining the desired product in sufficient purity. This guide provides a foundational protocol and the necessary theoretical background for researchers undertaking this synthesis.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic chemistry - The reaction of Alkyl Halides with sodium nitrite in DMF - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. organic chemistry - How exactly does the reaction between alkyl halides and silver nitrite occur? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. \mathrm { NaNO } _ { 2 } / DMF / 20 ^ { \circ } 1 R-Hal \square nitro irm.. [askfilo.com]
A Comprehensive Technical Guide to the Physical Properties of 2-Nitropentane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of 2-Nitropentane, a secondary nitroalkane of interest in various chemical syntheses. This document outlines its boiling point and density, provides standardized experimental protocols for their determination, and visually represents its primary synthesis pathways.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, application in synthetic chemistry, and purification processes. The key physical constants are summarized below.
| Physical Property | Value | Units | Conditions |
| Boiling Point | 149 | °C | at 760 mmHg |
| Density | 0.943 | g/cm³ | Not Specified |
Experimental Protocols
Accurate determination of physical properties is critical for the reliable use of chemical compounds in research and development. The following sections detail standardized methodologies for ascertaining the boiling point and density of liquid samples such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For precise measurement, the capillary method is a widely accepted and efficient technique, particularly when working with small sample volumes.[1]
Apparatus:
-
Thiele tube or a similar heating bath (e.g., oil bath on a hot plate)
-
Thermometer
-
Capillary tube (sealed at one end)
-
Sample tube (e.g., a small test tube)
-
Rubber band or wire for attaching the sample tube to the thermometer
Procedure:
-
A small amount of this compound is placed into the sample tube.
-
The capillary tube, with its open end downwards, is placed inside the sample tube.
-
The sample tube is securely attached to the thermometer, ensuring the bulb of the thermometer is level with the sample.
-
The assembly is then immersed in the heating bath.
-
The bath is heated gently and evenly.
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Upon reaching the boiling point, the vapor pressure of the this compound will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.[1]
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[2]
Determination of Density
The density of a substance is its mass per unit volume. For a liquid like this compound, this can be determined with a high degree of accuracy using a pycnometer or, more simply, with a calibrated pipette and a precise analytical balance.
Apparatus:
-
Volumetric pipette (e.g., 1 mL or 5 mL)
-
Analytical balance
-
Beaker or weighing vessel
Procedure:
-
The mass of a clean, dry beaker is accurately measured and recorded using the analytical balance.
-
A precise volume of this compound is transferred into the beaker using the volumetric pipette.
-
The mass of the beaker containing the this compound is then measured and recorded.
-
The mass of the this compound is calculated by subtracting the mass of the empty beaker from the mass of the beaker with the liquid.
-
The density is then calculated by dividing the mass of the this compound by the volume of the liquid transferred by the pipette.
Synthesis Pathways of this compound
This compound can be synthesized through several routes. The two primary methods involve the nucleophilic substitution of an alkyl halide and the oxidation of an oxime.[3] These pathways are illustrated in the diagram below.
Caption: Synthesis pathways for this compound.
References
2-Nitropentane molecular formula and molecular weight
Audience: Researchers, scientists, and drug development professionals.
This document provides core molecular information for 2-Nitropentane, a nitroalkane compound.
Molecular Properties
The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₅H₁₁NO₂[1] |
| Molecular Weight | 117.15 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 4609-89-6[1][2] |
Logical Relationship of Molecular Data
The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.
Caption: Relationship between this compound and its molecular properties.
References
Spectroscopic Profile of 2-Nitropentane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Nitropentane (C₅H₁₁NO₂), a secondary nitroalkane. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy profiles, including detailed experimental protocols and data interpretation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: Mass Spectrometry Data
| Parameter | Value | Reference |
| Molecular Formula | C₅H₁₁NO₂ | [1][2] |
| Molecular Weight | 117.15 g/mol | [1] |
| Major Mass Peaks (m/z) | 43 (Base Peak), 71, 41 | [1] |
Table 2: Infrared (IR) Spectroscopy Data
| Vibration Type | Wavenumber Range (cm⁻¹) | Intensity |
| N-O Asymmetric Stretch | 1550 - 1475 | Strong |
| N-O Symmetric Stretch | 1360 - 1290 | Strong |
| C-H Stretch (alkane) | 2960 - 2870 | Strong |
| C-H Bend (alkane) | 1465 - 1370 | Medium |
Table 3: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
Disclaimer: The following ¹H NMR data is predicted using standard simulation software and has not been experimentally verified. Actual experimental values may vary.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH(NO₂)- | ~ 4.4 - 4.6 | Sextet | ~ 6.5 |
| -CH₂-CH(NO₂)- | ~ 1.8 - 2.0 | Multiplet | - |
| -CH₂-CH₃ | ~ 1.3 - 1.5 | Sextet | ~ 7.4 |
| -CH(NO₂)-CH₃ | ~ 1.5 - 1.6 | Doublet | ~ 6.8 |
| -CH₂-CH₃ | ~ 0.9 - 1.0 | Triplet | ~ 7.4 |
Table 4: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
Disclaimer: The following ¹³C NMR data is predicted using standard simulation software and has not been experimentally verified. Actual experimental values may vary.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -CH(NO₂)- | ~ 85 - 90 |
| -CH₂-CH(NO₂)- | ~ 30 - 35 |
| -CH₂-CH₃ | ~ 18 - 22 |
| -CH(NO₂)-CH₃ | ~ 15 - 20 |
| -CH₂-CH₃ | ~ 13 - 15 |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is utilized.
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
Gas Chromatography (GC) Method:
-
Injector: Split/splitless injector, typically in split mode with a high split ratio.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 35 - 200.
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 280 °C.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: As a liquid, this compound can be analyzed neat. A thin film of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: A spectral width of approximately 12 ppm is used.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: A spectral width of approximately 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.
-
Visualizations
The following diagrams illustrate key spectroscopic pathways and workflows.
References
An In-depth Technical Guide to 2-Nitropentane
This technical guide provides a comprehensive overview of 2-Nitropentane, including its chemical identity, physicochemical properties, key synthetic protocols, and characteristic reactions. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Synonyms
The nomenclature and various identifiers for this compound are crucial for accurate documentation and database searches. Its formal IUPAC name is This compound [1][2]. This name unequivocally describes a pentane backbone with a nitro group (NO₂) attached to the second carbon atom.
Beyond its systematic name, this compound is referenced by several synonyms and registry numbers across different chemical databases and suppliers. These alternative identifiers are essential for comprehensive literature and database searches.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 4609-89-6[1][2][3][4] |
| Molecular Formula | C₅H₁₁NO₂[1][3][4] |
| Synonyms | Pentane, 2-nitro-[1][4][5] |
| 2-nitro-pentane[4] | |
| InChI | InChI=1S/C5H11NO2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3[1][2] |
| InChIKey | JOIWPCUDRRYOQH-UHFFFAOYSA-N[1][2][3] |
| SMILES | CCCC(C)--INVALID-LINK--[O-][1] |
| PubChem CID | 145756[1] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in various chemical and biological systems, as well as its handling and storage requirements. As a secondary nitroalkane, its properties are influenced by the presence of the electron-withdrawing nitro group on a secondary carbon.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 117.15 g/mol [1][3] |
| Appearance | Not specified, but typically a liquid |
| Boiling Point | Data not readily available |
| Melting Point | Data not readily available |
| Density | Data not readily available |
| Water Solubility | Data not readily available |
| Octanol/Water Partition Coefficient (logP) | 1.7[1] |
Experimental Protocols
The synthesis of this compound can be achieved through several established organic chemistry methodologies. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability.
Synthesis via Nucleophilic Substitution
A common method for preparing this compound involves the nucleophilic substitution of a haloalkane with a nitrite salt. The reaction of 2-bromopentane with silver nitrite (AgNO₂) is a representative example of an Sₙ2 reaction to form the target compound.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromopentane in anhydrous diethyl ether.
-
Reaction Initiation: Add silver nitrite (AgNO₂) to the solution. The use of silver nitrite is often preferred as it tends to favor the formation of the nitroalkane over the isomeric alkyl nitrite.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 40–50°C.
-
Reaction Time: Allow the reaction to proceed for several hours (e.g., 6-8 hours) with continuous stirring.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Filter the solid silver bromide byproduct. The filtrate, containing the this compound, can then be purified by distillation under reduced pressure.
References
Reactivity of the Alpha-Hydrogen in Secondary Nitroalkanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the alpha-hydrogen in secondary nitroalkanes. The unique electronic properties of the nitro group confer significant acidity upon the adjacent C-H bond, making these compounds valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds. Understanding the factors governing the deprotonation of secondary nitroalkanes and the subsequent reactions of the resulting nitronates is crucial for their effective application in research and drug development.
Acidity of the Alpha-Hydrogen and Nitronate Anion Formation
The presence of the strongly electron-withdrawing nitro group (-NO₂) significantly increases the acidity of the hydrogen atom attached to the alpha-carbon. Deprotonation by a base results in the formation of a resonance-stabilized nitronate anion. This delocalization of the negative charge between the alpha-carbon and the oxygen atoms of the nitro group is the primary reason for the enhanced acidity of nitroalkanes compared to their alkane counterparts.
The equilibrium between a secondary nitroalkane and its corresponding nitronate anion can be represented as follows:
pKa Values
The acidity of secondary nitroalkanes is quantified by their pKa values. In general, the pKa of secondary nitroalkanes is in the range of 7-10 in aqueous solution, making them significantly more acidic than simple alkanes (pKa ~ 50). The exact pKa is influenced by the nature of the R¹ and R² substituents.
| Compound | R¹ | R² | pKa (in DMSO) |
| 2-Nitropropane | CH₃ | CH₃ | ~17 |
| Phenylnitromethane | H | Ph | 12.3 |
Factors Influencing Acidity:
-
Inductive Effects: Electron-withdrawing substituents on the R groups will increase the acidity of the alpha-hydrogen by stabilizing the negative charge of the nitronate anion. Conversely, electron-donating groups will decrease acidity.
-
Steric Effects: Bulky R groups can hinder the approach of the base, potentially slowing the rate of deprotonation, though the thermodynamic acidity (pKa) may be less affected.
Kinetics of Deprotonation
The rate of deprotonation of a secondary nitroalkane depends on several factors, including the strength and concentration of the base, the solvent, and the temperature. Kinetic studies are often performed to elucidate the reaction mechanism and to quantify the reactivity.
Rate Constants
The deprotonation of secondary nitroalkanes by bases such as hydroxide or amines has been the subject of kinetic investigations. These studies often determine the second-order rate constant (k) for the proton transfer reaction.
| Nitroalkane | Base | Solvent | Rate Constant (k) [M⁻¹s⁻¹] |
| 2-Nitropropane | Hydroxide | Water | Data not available in a readily comparable format |
| Nitroethane | Hydroxide | Water | Data not available in a readily comparable format |
The relationship between the rate of deprotonation and the basicity of the abstracting base can often be described by the Brønsted catalysis equation, which relates the logarithm of the rate constant to the pKa of the conjugate acid of the base.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the pKa of a secondary nitroalkane using potentiometric titration.
Materials:
-
Secondary nitroalkane sample
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water, purged with nitrogen
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh a sample of the secondary nitroalkane and dissolve it in a known volume of deionized water to prepare a solution of approximately 1-10 mM. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) using a small amount of 0.1 M HCl.
-
Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Begin adding the standardized 0.1 M NaOH solution in small, precise increments from the burette.
-
Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Endpoint Determination: Continue the titration until the pH has risen significantly, passing through the equivalence point.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at which half of the nitroalkane has been neutralized (i.e., at the half-equivalence point). This can also be determined from the first derivative plot of the titration curve, where the pKa corresponds to the point of minimum slope.
Synthetic Applications: The Henry (Nitroaldol) Reaction
The deprotonation of secondary nitroalkanes to form nitronate anions is a key step in the Henry reaction, a classic method for forming carbon-carbon bonds. The nitronate anion acts as a nucleophile, attacking an aldehyde or ketone to form a β-nitro alcohol.
General Mechanism of the Henry Reaction
Representative Protocol for the Henry Reaction
This protocol describes a general procedure for the reaction of 2-nitropropane with an aldehyde.
Materials:
-
2-Nitropropane
-
Aldehyde (e.g., benzaldehyde)
-
Base (e.g., triethylamine, DBU, or a phase-transfer catalyst)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Workup reagents (e.g., dilute HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., MgSO₄, Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde and the solvent.
-
Addition of Reactants: Add the 2-nitropropane to the flask, followed by the slow addition of the base at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding dilute aqueous HCl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure β-nitro alcohol.
Conclusion
The alpha-hydrogen of secondary nitroalkanes exhibits significant acidity, a property that is fundamental to their rich and versatile chemistry. The formation of the resonance-stabilized nitronate anion upon deprotonation enables these compounds to serve as potent nucleophiles in a variety of important synthetic transformations, most notably the Henry reaction. A thorough understanding of the factors governing their acidity and the kinetics of their deprotonation is essential for the rational design of synthetic routes and the development of novel chemical entities in the pharmaceutical and materials sciences. Further quantitative studies on a broader range of substituted secondary nitroalkanes would provide deeper insights into structure-reactivity relationships and facilitate the prediction of their chemical behavior.
An In-depth Technical Guide to the Electronic Effects of the Nitro Group in 2-Nitropentane
This technical guide provides a comprehensive overview of the electronic effects of the nitro group in 2-nitropentane, a secondary nitroalkane. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties and reactivity of nitroalkanes. This document details the inductive effects of the nitro group, its influence on the acidity of the α-hydrogen, and its role in various chemical transformations.
Introduction to this compound
This compound (C₅H₁₁NO₂) is a secondary nitroalkane where a nitro functional group (-NO₂) is attached to the second carbon atom of a pentane chain.[1] The nitro group is a powerful electron-withdrawing group, which profoundly influences the molecule's reactivity and physical properties.[2][3] These electronic effects are central to its utility in organic synthesis, serving as a precursor for various functional groups and participating in key carbon-carbon bond-forming reactions.[1][2]
Core Electronic Effects of the Nitro Group
The versatile reactivity of nitro compounds stems from the diverse properties of the nitro group.[2] It strongly reduces the electron density of the molecular framework through a combination of inductive and resonance effects.[2]
The primary electronic influence in aliphatic nitro compounds like this compound is the inductive effect.[4][5] The nitro group consists of a nitrogen atom bonded to two highly electronegative oxygen atoms. This configuration creates a strong dipole, making the nitro group intensely electron-withdrawing.[6] It pulls electron density away from the adjacent carbon atom through the sigma (σ) bond framework. This polarization propagates down the pentyl chain, though its strength diminishes with distance from the nitro group.[4][5] This electron-withdrawing nature is a key factor in the chemical behavior of this compound.[2]
Caption: Inductive electron withdrawal by the nitro group in this compound.
The nitro group itself is a resonance hybrid of two equivalent structures, which distributes a positive charge on the nitrogen and negative charges on the oxygen atoms.[6] While resonance effects are most significant in conjugated systems (e.g., nitrobenzene), this internal resonance contributes to the group's overall high polarity and electron-withdrawing character.[4][6]
The most significant chemical consequence of the nitro group's electron-withdrawing power is the increased acidity of the hydrogen atom on the adjacent carbon (the α-carbon).[2][3] The C-H bond is weakened because the electron density is pulled towards the nitro group.[3] Deprotonation by a base leads to the formation of a resonance-stabilized carbanion, known as a nitronate anion.[1][2] This stabilization makes the α-hydrogen significantly more acidic than hydrogens in a typical alkane.[2] Secondary nitroalkanes like this compound possess one such acidic α-hydrogen.[1]
Caption: Formation and resonance stabilization of the 2-pentylnitronate anion.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing insight into its physical and chemical properties.
Table 1: Physical and Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₁NO₂ | [7][8][9] |
| Molecular Weight | 117.15 g/mol | [1][9] |
| CAS Number | 4609-89-6 | [1][7][10] |
| Topological Polar Surface Area | 45.8 Ų | [7][9] |
| Hydrogen Bond Acceptor Count | 2 | [7][9] |
| Rotatable Bond Count | 2 | [7][9] |
| pKa (analogous 2-nitropropane) | ~16.9 (in DMSO) |[3] |
Table 2: Spectroscopic Data for this compound
| Parameter | Value | Notes | Source |
|---|---|---|---|
| IR Asymmetric Stretch (NO₂) | ~1540 cm⁻¹ | Typically the stronger of the two N-O stretching bands. | [1] |
| IR Symmetric Stretch (NO₂) | ~1370 cm⁻¹ | Characteristic pattern for nitro compounds. | [1] |
| Mass Spec. (Molecular Ion) | 117.08 m/z | Consistent with the molecular formula C₅H₁₁NO₂. |[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established methods. The electronic properties of the reactants and the nature of the substitution play a crucial role.
Table 3: Synthetic Routes to this compound
| Starting Material | Reagent(s) | Conditions | Yield | Reaction Type | Source |
|---|---|---|---|---|---|
| 2-Bromopentane | Silver nitrite (AgNO₂) | Anhydrous diethyl ether, 40–50°C | N/A | Sₙ2 Nucleophilic Substitution | [11] |
| 2-Pentanone oxime | H₂O₂ (50%), (NH₄)₂CO₃, V-Mo-SBA-15 catalyst | Propan-1-ol/water, 75°C, 0.15 MPa | 87% | Oxidation |[8][11] |
This method utilizes the nucleophilic substitution of a halide by a nitrite ion.[1] Using silver nitrite generally favors the formation of the nitroalkane over the isomeric alkyl nitrite.[1]
-
Procedure: 2-bromopentane is reacted with silver nitrite (AgNO₂) in a solvent such as anhydrous diethyl ether.[11] The reaction mixture is maintained at a temperature between 40–50°C for several hours.[11] The reaction proceeds via an Sₙ2 mechanism, where the nitrite ion acts as a nucleophile, displacing the bromide ion.[1][11]
-
Work-up: After the reaction is complete, the silver bromide precipitate is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by distillation, to yield this compound.
This approach involves the oxidation of an oxime to the corresponding nitroalkane.[11]
-
Procedure: A mixture of 2-pentanone oxime (101 g) and propanol (600 g, 30% water content) is prepared in a reactor.[8] To this mixture, hydrogen peroxide (34 g, 50% content), a V-Mo-SBA-15 catalyst (0.1 g), and ammonium carbonate (0.1 g) are continuously added.[8] The reaction is maintained at 75°C and a pressure of 0.15 MPa.[8]
-
Work-up: The reaction solution undergoes membrane separation and distillation to yield this compound (55.6 g, 87% yield, 99.3% purity).[8] Unreacted oxime and solvent can be recovered and recycled.[8]
Caption: Experimental workflow for the synthesis of this compound via oxime oxidation.
Reactivity and Key Transformations
The electronic effects of the nitro group dictate the reactivity of this compound, particularly in base-catalyzed reactions and transformations of the nitro group itself.
-
Nitroaldol (Henry) Reaction: The acidic α-hydrogen allows this compound to form a nitronate anion, which is a potent nucleophile.[1][2] This anion can add to aldehydes or ketones in the Henry reaction to form β-nitro alcohols, a powerful method for C-C bond formation.[11]
-
Nef Reaction: The Nef reaction transforms a secondary nitroalkane into a ketone.[11] This is achieved through the acid hydrolysis of the corresponding nitronate salt, providing a pathway to convert the nitroalkane functionality into a carbonyl group.[11]
-
Reduction to Amines: The nitro group can be reduced to a primary amine (2-aminopentane).[1] This transformation is highly valuable in synthesis and is typically accomplished using reducing agents like hydrogen gas with a metal catalyst (e.g., Pd, Pt) or lithium aluminum hydride.[1]
Conclusion
The electronic properties of the nitro group in this compound are dominated by a strong electron-withdrawing inductive effect. This effect governs the molecule's key chemical characteristics, most notably the enhanced acidity of its α-hydrogen. This acidity is the foundation for the synthetic utility of this compound, enabling its participation in crucial carbon-carbon bond-forming reactions like the Henry reaction. Furthermore, the nitro group itself serves as a versatile functional handle that can be converted into other important groups, such as amines and carbonyls. A thorough understanding of these electronic effects is essential for leveraging this compound and other nitroalkanes as valuable intermediates in organic synthesis and drug discovery.
References
- 1. This compound | 4609-89-6 | Benchchem [benchchem.com]
- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro compound - Wikipedia [en.wikipedia.org]
- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 5. Inductive Effect vs Resonance Effect: Key Differences & Table [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. guidechem.com [guidechem.com]
- 8. Pentane, 2-nitro- synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | C5H11NO2 | CID 145756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pentane, 2-nitro- | 4609-89-6 [chemicalbook.com]
- 11. This compound | 4609-89-6 | Benchchem [benchchem.com]
The Nitroalkane Enigma: From Serendipitous Discovery to a Cornerstone of Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The journey of nitroalkane chemistry is a compelling narrative of scientific curiosity, accidental discoveries, and the gradual unraveling of a versatile class of compounds that have become indispensable in modern organic synthesis and drug discovery. From their initial characterization in the 19th century to their current role in modulating critical cellular signaling pathways, nitroalkanes have consistently proven to be more than just simple chemical curiosities. This technical guide provides a comprehensive overview of the discovery, history, and core reactions of nitroalkane chemistry, offering detailed experimental protocols, quantitative data, and a visualization of their impact on cellular signaling, tailored for the discerning scientific audience.
A Historical Perspective: The Dawn of Nitroalkane Chemistry
The story of nitroalkanes begins in the late 19th century with the pioneering work of several chemists who laid the foundation for this rich field of study.
A pivotal moment in the history of nitroalkane synthesis was the development of the Victor Meyer reaction in 1872. Victor Meyer's method, involving the reaction of alkyl halides with silver nitrite, provided the first general route to nitroalkanes.[1] Although effective, this method was often plagued by the formation of isomeric alkyl nitrites as byproducts.[1]
Shortly after, in 1895, the Belgian chemist Louis Henry reported a classic carbon-carbon bond-forming reaction that would come to be known as the Henry reaction or nitroaldol reaction. This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[2] This discovery was a significant breakthrough, as it provided a straightforward method for constructing complex molecules from simple nitroalkane building blocks.
The late 19th century also saw the discovery of the Nef reaction by John Ulric Nef in 1894. This reaction describes the acid-catalyzed conversion of a primary or secondary nitroalkane's salt into an aldehyde or ketone, respectively.[3] The Nef reaction provided a crucial tool for transforming the nitro group into a carbonyl functionality, further expanding the synthetic utility of nitroalkanes.
The early 20th century brought another fundamental reaction to the forefront: the Michael addition . While the reaction is named after Arthur Michael, who extensively studied the addition of enolates to α,β-unsaturated carbonyl compounds, the application of nitroalkanes as Michael donors became a powerful strategy for forming 1,5-dicarbonyl compounds and other valuable synthetic intermediates.[4]
Later, in the mid-20th century, Nathan Kornblum introduced the Kornblum oxidation , a method for converting alkyl halides and tosylates into aldehydes using dimethyl sulfoxide (DMSO).[5] This reaction provided an alternative and often milder method for introducing a carbonyl group, complementing the existing synthetic methodologies.
These seminal discoveries collectively established nitroalkanes as versatile and powerful synthons in organic chemistry, paving the way for their use in the synthesis of a wide array of complex molecules, including pharmaceuticals.
Core Synthetic Methodologies: A Practical Guide
The true power of nitroalkane chemistry lies in the diverse array of transformations that these compounds can undergo. This section provides detailed experimental protocols for the key reactions that form the bedrock of nitroalkane synthesis and functionalization.
Synthesis of Nitroalkanes
1. The Victor Meyer Reaction
This classical method, while having some limitations, remains a fundamental approach for the synthesis of primary nitroalkanes.
Experimental Protocol: Synthesis of Nitroethane
-
Materials:
-
Ethyl iodide (15.6 g, 0.1 mol)
-
Silver nitrite (15.4 g, 0.1 mol)
-
Anhydrous diethyl ether (100 mL)
-
Calcium chloride drying tube
-
-
Procedure:
-
A 250 mL round-bottom flask is equipped with a reflux condenser and a calcium chloride drying tube.
-
Silver nitrite (15.4 g) and anhydrous diethyl ether (100 mL) are added to the flask.
-
Ethyl iodide (15.6 g) is added dropwise to the stirred suspension of silver nitrite in diethyl ether over a period of 30 minutes.
-
The reaction mixture is then heated to reflux for 2 hours.
-
After cooling to room temperature, the precipitated silver iodide is removed by filtration.
-
The filtrate is washed successively with 5% sodium carbonate solution (2 x 25 mL) and water (2 x 25 mL).
-
The ethereal layer is dried over anhydrous magnesium sulfate, filtered, and the ether is removed by distillation.
-
The residual oil is fractionally distilled to yield nitroethane. The fraction boiling at 114-115 °C is collected.
-
2. The Kornblum Oxidation
A milder alternative for the synthesis of aldehydes from alkyl halides. The following is a standard laboratory protocol.
Experimental Protocol: Synthesis of Benzaldehyde from Benzyl Bromide
-
Materials:
-
Benzyl bromide (17.1 g, 0.1 mol)
-
Dimethyl sulfoxide (DMSO) (7.8 g, 0.1 mol)
-
Sodium bicarbonate (8.4 g, 0.1 mol)
-
Water
-
Diethyl ether
-
-
Procedure:
-
In a 250 mL round-bottom flask, benzyl bromide (17.1 g) is dissolved in DMSO (50 mL).
-
Sodium bicarbonate (8.4 g) is added to the solution.
-
The mixture is heated at 150 °C for 10 minutes.
-
The reaction mixture is then cooled to room temperature and poured into 100 mL of ice-water.
-
The aqueous mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined ethereal extracts are washed with water (2 x 50 mL) and dried over anhydrous sodium sulfate.
-
The ether is removed by distillation, and the resulting crude benzaldehyde is purified by vacuum distillation.
-
Carbon-Carbon Bond Forming Reactions
1. The Henry (Nitroaldol) Reaction
A cornerstone of nitroalkane chemistry, the Henry reaction allows for the construction of β-nitro alcohols.
Experimental Protocol: Synthesis of 1-Phenyl-2-nitroethanol
-
Materials:
-
Benzaldehyde (10.6 g, 0.1 mol)
-
Nitromethane (6.1 g, 0.1 mol)
-
Potassium hydroxide (0.56 g, 0.01 mol)
-
Methanol (50 mL)
-
1 M Hydrochloric acid
-
Diethyl ether
-
-
Procedure:
-
A solution of potassium hydroxide (0.56 g) in methanol (10 mL) is prepared in a 100 mL round-bottom flask.
-
A mixture of benzaldehyde (10.6 g) and nitromethane (6.1 g) is added dropwise to the methanolic KOH solution at 0 °C with stirring.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is then cooled in an ice bath and neutralized by the slow addition of 1 M hydrochloric acid until it is slightly acidic (pH ~6).
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (50 mL) and washed with water (2 x 25 mL).
-
The ethereal layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product.
-
The product can be purified by recrystallization from a mixture of diethyl ether and petroleum ether.
-
2. The Michael Addition of Nitroalkanes
This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives.
Experimental Protocol: Synthesis of 2-Carbethoxy-3-methyl-5-nitropentanoate
-
Materials:
-
Ethyl acetoacetate (13.0 g, 0.1 mol)
-
1-Nitropropene (8.7 g, 0.1 mol)
-
Sodium ethoxide (0.1 mol, prepared from 2.3 g of sodium in 50 mL of absolute ethanol)
-
Absolute ethanol (100 mL)
-
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium (2.3 g) in absolute ethanol (50 mL) in a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Ethyl acetoacetate (13.0 g) is added dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, the mixture is cooled to 0 °C, and a solution of 1-nitropropene (8.7 g) in absolute ethanol (20 mL) is added dropwise over 30 minutes.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is then neutralized with glacial acetic acid.
-
The solvent is removed under reduced pressure, and the residue is taken up in diethyl ether (100 mL).
-
The ethereal solution is washed with water (2 x 50 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by vacuum distillation.
-
Functional Group Interconversion
1. The Nef Reaction
The Nef reaction provides a valuable method for converting a nitro group into a carbonyl group.
Experimental Protocol: Synthesis of Cyclohexanone from Nitrocyclohexane
-
Materials:
-
Nitrocyclohexane (12.9 g, 0.1 mol)
-
Sodium ethoxide (0.1 mol, prepared from 2.3 g of sodium in 50 mL of absolute ethanol)
-
Absolute ethanol (50 mL)
-
Sulfuric acid (50%, 100 mL)
-
Diethyl ether
-
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium (2.3 g) in absolute ethanol (50 mL).
-
Nitrocyclohexane (12.9 g) is added to the sodium ethoxide solution, and the mixture is stirred until the salt precipitates.
-
The sodium salt of nitrocyclohexane is collected by filtration and washed with a small amount of cold ethanol.
-
The salt is then slowly added in portions to a vigorously stirred solution of 50% sulfuric acid (100 mL) at 0 °C.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes at room temperature.
-
The reaction mixture is then extracted with diethyl ether (3 x 50 mL).
-
The combined ethereal extracts are washed with saturated sodium bicarbonate solution until neutral, then with water, and finally dried over anhydrous magnesium sulfate.
-
The ether is removed by distillation, and the resulting cyclohexanone is purified by distillation.
-
Quantitative Data Summary
The following tables summarize the yields of key nitroalkane reactions with various substrates, providing a comparative overview for synthetic planning.
Table 1: Representative Yields for the Henry Reaction [6][7][8][9]
| Aldehyde/Ketone | Nitroalkane | Base | Solvent | Yield (%) |
| Benzaldehyde | Nitromethane | KOH | Methanol | 85 |
| 4-Nitrobenzaldehyde | Nitromethane | Imidazole | Solid-state | 95 |
| 4-Chlorobenzaldehyde | Nitromethane | PsTBAC/KOH | Water/THF | 94 |
| Cyclohexanone | Nitroethane | KOH | Methanol | 78 |
| Acetone | Nitromethane | NaOH | Water | 65 |
| Furaldehyde | Nitromethane | Imidazole | Solid-state | 50 |
Table 2: Representative Yields for the Michael Addition of Nitroalkanes [10][11][12][13]
| Michael Acceptor | Nitroalkane | Base | Solvent | Yield (%) |
| Methyl vinyl ketone | Nitromethane | Sodium ethoxide | Ethanol | 82 |
| Acrylonitrile | Nitroethane | NaOH | Water/CH2Cl2 | 75 |
| Chalcone | Nitromethane | TBAF | THF | 90 |
| Ethyl acrylate | 2-Nitropropane | DBU | Acetonitrile | 88 |
| Cyclohexenone | Nitromethane | L-Proline | DMSO | 95 (92% ee) |
Table 3: Representative Yields for the Nef Reaction [3]
| Nitroalkane | Acid | Yield of Carbonyl (%) |
| Nitroethane | H2SO4 | 70-80 |
| 2-Nitropropane | H2SO4 | 85 |
| Phenylnitromethane | HCl | 65 |
| 1-Nitro-1-cyclohexene | H2SO4 | 75 (cyclohexanone) |
Nitroalkanes in Drug Discovery: Modulators of Cellular Signaling
Beyond their role as versatile synthetic intermediates, nitroalkanes and their derivatives have emerged as important players in the realm of drug discovery, primarily due to their ability to modulate key cellular signaling pathways. A prominent example is the action of nitro-fatty acids, which are endogenous signaling molecules.
Nitro-fatty acids, such as nitro-oleic acid and nitro-linoleic acid, can activate the Keap1-Nrf2 signaling pathway.[14][15][16] This pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which targets Nrf2 for degradation.[1] However, electrophilic species like nitro-fatty acids can react with specific cysteine residues on Keap1 via a Michael addition.[14] This covalent modification leads to a conformational change in Keap1, causing it to release Nrf2.[1] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.[15] This upregulation of antioxidant and detoxification enzymes helps protect cells from oxidative stress and inflammation, making the modulation of this pathway a promising therapeutic strategy for a range of diseases.
Caption: Activation of the Keap1-Nrf2 pathway by nitro-fatty acids.
Conclusion
The field of nitroalkane chemistry, born from the intellectual curiosity of 19th-century chemists, has blossomed into a discipline of profound importance for modern science. The foundational discoveries of Meyer, Henry, Nef, and others have provided a rich toolbox of synthetic reactions that continue to be refined and expanded upon. The ability of nitroalkanes and their derivatives to participate in complex biological processes, such as the modulation of the Keap1-Nrf2 signaling pathway, underscores their significance in the ongoing quest for novel therapeutic agents. For researchers and professionals in drug development, a deep understanding of nitroalkane chemistry is not merely an academic exercise but a gateway to innovation and the creation of next-generation medicines.
References
- 1. scribd.com [scribd.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Michael Addition [organic-chemistry.org]
- 5. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 6. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. tandfonline.com [tandfonline.com]
- 10. sctunisie.org [sctunisie.org]
- 11. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nrf2-dependent and -independent Responses to Nitro-fatty Acids in Human Endothelial Cells: IDENTIFICATION OF HEAT SHOCK RESPONSE AS THE MAJOR PATHWAY ACTIVATED BY NITRO-OLEIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Henry Reaction Using 2-Nitropentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing the Henry (nitroaldol) reaction using 2-nitropentane as the nitroalkane component. The Henry reaction is a versatile carbon-carbon bond-forming reaction that combines a nitroalkane with an aldehyde or ketone in the presence of a base to furnish valuable β-nitro alcohols.[1][2][3] These products are crucial intermediates in organic synthesis, readily convertible to other important functional groups such as β-amino alcohols, α-nitro ketones, and nitroalkenes.[3]
Introduction to the Henry Reaction
The Henry reaction, first reported by Louis Henry in 1895, proceeds via the deprotonation of the α-carbon of the nitroalkane to form a nitronate anion.[3] This nucleophilic intermediate then attacks the carbonyl carbon of an aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol product. All steps in the reaction are reversible.[3]
When using a secondary nitroalkane like this compound, the reaction with an aldehyde creates a product with two adjacent stereocenters. Consequently, controlling the diastereoselectivity of the reaction to favor either the syn or anti isomer is a key consideration in synthetic applications. This can often be achieved through the careful selection of catalysts, bases, and reaction conditions.
Catalytic Systems for the Henry Reaction
A variety of catalytic systems can be employed to promote the Henry reaction. While simple base catalysis is possible, the use of metal catalysts or organocatalysts often provides superior results in terms of yield, reaction time, and stereoselectivity.
Commonly Used Catalysts:
-
Copper (II) Complexes: Copper(II) acetate (Cu(OAc)₂) in combination with chiral ligands, such as bis(oxazolines) or diamines, is widely used to catalyze asymmetric Henry reactions, providing access to enantiomerically enriched products.
-
Organocatalysts: Chiral organic molecules, including cinchona alkaloids and their derivatives, can effectively catalyze the asymmetric Henry reaction, offering a metal-free alternative.[4]
-
Bases: A range of bases can be used, from inorganic bases like potassium carbonate (K₂CO₃) to organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (Et₃N). The choice of base can influence the reaction rate and, in some cases, the stereochemical outcome.
Experimental Protocols
Below are representative protocols for the Henry reaction of this compound with an aromatic aldehyde. These protocols are based on established procedures for similar secondary nitroalkanes and can be optimized for specific substrates.
Protocol 1: General Base-Catalyzed Henry Reaction
This protocol describes a straightforward approach using a common organic base.
Materials:
-
This compound
-
Benzaldehyde (or other aromatic aldehyde)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of this compound (1.2 equivalents) in anhydrous THF (0.5 M), add the aromatic aldehyde (1.0 equivalent).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DBU (0.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired β-nitro alcohol.
Protocol 2: Diastereoselective Copper-Catalyzed Henry Reaction
This protocol employs a copper(II) catalyst system, which can offer improved diastereoselectivity.
Materials:
-
This compound
-
Aromatic aldehyde
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
Chiral bis(oxazoline) ligand (e.g., 2,2'-isopropylidenebis(4S-phenyl-2-oxazoline), 11 mol%)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Standard workup and purification reagents as in Protocol 1
Procedure:
-
In a round-bottom flask, dissolve Cu(OAc)₂ (10 mol%) and the chiral bis(oxazoline) ligand (11 mol%) in ethanol (0.5 M).
-
Stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Add the aromatic aldehyde (1.0 equivalent) to the catalyst solution.
-
Add this compound (1.5 equivalents) to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., room temperature or 0 °C) and add triethylamine (1.2 equivalents).
-
Stir the reaction and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate the β-nitro alcohol and determine the diastereomeric ratio by ¹H NMR spectroscopy.
Data Presentation
The following tables summarize representative quantitative data for Henry reactions involving secondary nitroalkanes, which can be used as a reference for reactions with this compound.
Table 1: Henry Reaction of Secondary Nitroalkanes with Aromatic Aldehydes
| Entry | Nitroalkane | Aldehyde | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Nitroethane | Benzaldehyde | DBU | THF | 0 | 12 | 85 | 1.5 : 1 |
| 2 | 1-Nitropropane | 4-Nitrobenzaldehyde | Cu(OAc)₂ / Ligand | EtOH | 25 | 24 | 92 | 4 : 1 |
| 3 | Nitroethane | 2-Naphthaldehyde | K₂CO₃ | CH₂Cl₂ | 25 | 48 | 78 | 1 : 1.2 |
| 4 | 1-Nitropropane | 4-Chlorobenzaldehyde | DBU | MeTHF | 23 | 24 | 88 | >20 : 1 |
Note: Data is representative of typical outcomes for secondary nitroalkanes and may vary for this compound.
Visualizations
General Reaction Scheme
Caption: General scheme of the Henry reaction.
Experimental Workflow
Caption: Workflow for a typical Henry reaction.
References
Application Notes and Protocols: Nef Reaction Conditions for Secondary Nitroalkanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Nef reaction is a cornerstone transformation in organic synthesis, enabling the conversion of primary or secondary nitroalkanes into their corresponding aldehydes or ketones.[1][2][3] This process is particularly valuable as it facilitates a polarity reversal (umpolung) of the carbon atom bearing the nitro group, allowing it to first act as a nucleophile (in its nitronate form) for C-C bond formation, and subsequently be converted into an electrophilic carbonyl carbon.[4] This application note focuses on the conditions for the Nef reaction of secondary nitroalkanes to yield ketones, a crucial transformation in the synthesis of complex molecules and pharmaceutical intermediates.
Discovered by John Ulric Nef in 1894, the classical reaction involves the hydrolysis of a nitronate salt under strong acidic conditions.[1][3] However, the often harsh nature of this original protocol has spurred the development of numerous modified procedures under oxidative and reductive conditions, offering milder alternatives with greater functional group tolerance.[2][3]
This document provides a detailed overview of various methodologies, quantitative data for reaction conditions, step-by-step experimental protocols, and logical workflows to guide the selection of the most appropriate method.
General Reaction Scheme
The overall transformation for a secondary nitroalkane is as follows:
Caption: General conversion of a secondary nitroalkane to a ketone.
Methodologies and Data
Classical Nef Reaction (Acid-Catalyzed Hydrolysis)
The traditional Nef reaction proceeds via two main steps: deprotonation of the nitroalkane with a base to form a stable nitronate salt, followed by hydrolysis of the salt in a strong aqueous acid (pH < 1).[5]
Mechanism Workflow:
Caption: Mechanism of the classical Nef reaction.
Conditions and Yields: While effective, this method can be harsh, and the product distribution is highly dependent on the acid concentration.[1][6]
| Substrate Example | Base | Acid | Solvent | Conditions | Yield (%) | Reference |
| 2-Nitropropane | NaOH | H₂SO₄ | Water | 0°C to RT | ~70-80 | [3] |
| 1-Phenyl-1-nitroethane | KOH | H₂SO₄ | Water/Ether | 0°C | ~70 | [3] |
| Cyclohexylnitromethane | NaOEt | HCl | Ethanol/Water | 0°C | Moderate | [6] |
Oxidative Nef Reaction
Oxidative methods often provide milder reaction conditions and can be more tolerant of sensitive functional groups. Various oxidizing agents have been employed to cleave the nitronate intermediate.[3]
Common Oxidizing Agents:
-
Potassium permanganate (KMnO₄)
-
Ozone (O₃)
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Hydrogen Peroxide (H₂O₂) with a base (e.g., K₂CO₃)[1]
Conditions and Yields: Potassium permanganate is particularly effective, often providing high yields of pure ketones.[4]
| Substrate Example | Reagents | Solvent | Conditions | Yield (%) | Reference |
| 2-Nitrooctane | KMnO₄, MgSO₄ | Water/DCM | 0°C, 15 min | 96 | [4][7] |
| Nitrocyclohexane | Oxone, TBAH | DCM/Buffer | RT, 2-4 h | 85-95 | [5][6] |
| Various sec-Nitroalkanes | 30% H₂O₂, K₂CO₃ | Methanol | Reflux, 2-3 h | 80-92 | [1][4] |
| Nitrocyclododecane | O₃ then (Me)₂S | Methanol/DCM | -78°C | 88 | [6] |
Reductive Nef Reaction (McMurry Method)
Reductive methods typically involve the use of low-valent transition metals, most notably titanium(III) chloride (TiCl₃). This procedure, often called the McMurry-Nef reaction, reduces the nitro group to an imine, which is then readily hydrolyzed in situ to the ketone.[4][8] This method is valued for its mildness and tolerance of functional groups like esters, nitriles, and ketones.[4]
Workflow for Reductive Nef Reaction:
Caption: Experimental workflow for the McMurry-Nef reaction.
Conditions and Yields:
| Substrate Example | Reagents | Solvent | Conditions | Yield (%) | Reference |
| 2-Nitro-4-phenylbutane | aq. TiCl₃ | DME | RT, 2 h | 90 | [4][8] |
| 1-Nitro-1-cyclohexylcyclopentane | aq. TiCl₃, NH₄OAc | THF | RT, overnight | 85 | [4] |
| Ethyl 4-methyl-4-nitro-pentanoate | aq. TiCl₃ | Glyme | RT, 3 h | 81 | [4] |
Base-Promoted Nef Reaction (DBU)
An interesting variation involves the use of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent. This method is notably selective for secondary nitroalkanes, leaving primary nitroalkanes unreacted.[4][5]
Conditions and Yields:
| Substrate Example | Reagents | Solvent | Conditions | Yield (%) | Reference |
| 2-Nitrooctane | DBU | Acetonitrile | 60°C, 24 h | 85 | [5] |
| Nitrocyclohexane | DBU | Acetonitrile | 60°C, 24 h | 82 | [5] |
Decision-Making Guide for Method Selection
Choosing the right Nef reaction conditions is critical and depends on the substrate's stability and the presence of other functional groups.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Nef reaction | PPTX [slideshare.net]
- 3. Nef reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Nef Reaction [organic-chemistry.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Michael Addition of 2-Nitropentane to α,β-Unsaturated Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Michael addition of 2-nitropentane to α,β-unsaturated esters. This reaction is a valuable tool for carbon-carbon bond formation, leading to the synthesis of γ-nitro esters, which are versatile intermediates in the preparation of pharmaceuticals and other bioactive molecules.
The conjugate addition of nitroalkanes to electron-deficient olefins, known as the Michael addition, is a fundamental transformation in organic synthesis. The resulting γ-nitro carbonyl compounds are precursors to a wide range of functionalities, including γ-amino acids, lactams, and other heterocyclic systems, which are of significant interest in drug discovery and development. The use of this compound as the nucleophilic partner allows for the introduction of a chiral center at the α-position to the nitro group, offering opportunities for diastereoselective and enantioselective transformations.
Key Applications:
-
Synthesis of Pharmaceutical Intermediates: The γ-nitro ester products can be readily converted to γ-amino acids and their derivatives, which are crucial building blocks for various therapeutic agents.
-
Development of Chiral Molecules: Asymmetric Michael additions of this compound can be employed to generate enantiomerically enriched compounds, which is critical for the development of stereospecific drugs.
-
Lead Optimization: The straightforward nature of the Michael addition allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies in drug discovery programs.
Reaction Workflow
The general workflow for the Michael addition of this compound to an α,β-unsaturated ester involves the deprotonation of the nitroalkane to form a nitronate anion, which then acts as the nucleophile in the conjugate addition to the ester. The resulting enolate is subsequently protonated to yield the final γ-nitro ester product.
Application Notes and Protocols: 1,3-Dipolar Cycloaddition Reactions of 2-Nitropentane Nitronates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the 1,3-dipolar cycloaddition reactions of nitronates derived from 2-nitropentane. This class of reactions is a powerful tool for the stereoselective synthesis of highly functionalized isoxazolidine rings, which are valuable precursors for a variety of biologically active molecules and pharmaceuticals. The in-situ generation of nitronates, particularly silyl nitronates, from this compound offers a versatile and efficient pathway to these important heterocyclic scaffolds.
Introduction to 1,3-Dipolar Cycloaddition of Nitronates
The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction between a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered heterocyclic ring. In the context of this document, the 1,3-dipole is a nitronate generated from this compound. Nitronates are valuable intermediates in organic synthesis, and their cycloaddition reactions provide a direct route to isoxazolidines, which can be further transformed into important building blocks such as γ-amino alcohols and β-amino acids.
The use of silyl nitronates, generated in situ from the corresponding nitroalkane, has emerged as a particularly effective strategy. This approach often leads to high yields and stereoselectivity in the cycloaddition process. The reaction proceeds with a high degree of atom economy, making it an attractive method in modern organic synthesis and drug discovery.
Applications in Drug Discovery and Development
The isoxazolidine core synthesized through this methodology is a key structural motif in a wide range of biologically active compounds. Potential applications include:
-
Antiviral Agents: Isoxazolidine derivatives have shown promise as inhibitors of viral replication.
-
Antibacterial and Antifungal Agents: The isoxazolidine scaffold can be elaborated to produce novel antimicrobial compounds.
-
Central Nervous System (CNS) Agents: Functionalized isoxazolidines have been explored for their potential as modulators of CNS targets.
-
Asymmetric Synthesis: The stereocontrolled formation of multiple chiral centers in the cycloaddition step is highly valuable for the synthesis of enantiomerically pure drug candidates.
Key Reaction Parameters and Optimization
Several factors influence the outcome of the 1,3-dipolar cycloaddition of this compound nitronates:
-
Method of Nitronate Generation: The choice of base and silylating agent for the in-situ formation of the silyl nitronate is crucial. Common reagents include triethylamine (Et₃N) as the base and chlorotrimethylsilane (TMSCl) as the silylating agent.
-
Dipolarophile Structure: The electronic nature and steric profile of the dipolarophile significantly impact the reaction rate and regioselectivity. Electron-deficient alkenes, such as acrylates and vinyl ketones, are generally effective dipolarophiles.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents like acetonitrile (CH₃CN) are commonly employed.
-
Temperature: The reaction is typically conducted at temperatures ranging from 0 °C to room temperature.
Quantitative Data Summary
While specific data for the cycloaddition of nitronates from this compound is not extensively published, the following table provides representative data for analogous intramolecular silyl nitronate cycloadditions, which can be used as a predictive guide for reaction outcomes.
| Entry | Nitroalkanol Precursor | Dipolarophile | Product (Fused Isoxazolidine) | Yield (%) | Diastereomeric Ratio |
| 1 | (E)-1-nitro-6-hepten-2-ol | Intramolecular alkene | (3aR,6S,6aS)-6-methyl-hexahydro-3H-furo[3,4-c]isoxazole | 75 | >95:5 |
| 2 | (Z)-1-nitro-6-hepten-2-ol | Intramolecular alkene | (3aS,6S,6aR)-6-methyl-hexahydro-3H-furo[3,4-c]isoxazole | 72 | >95:5 |
| 3 | 1-nitro-2-phenyl-6-hepten-2-ol | Intramolecular alkene | (3aR,6R,6aS)-6-methyl-6-phenyl-hexahydro-3H-furo[3,4-c]isoxazole | 80 | >95:5 |
Data is inferred from studies on intramolecular silyl nitronate cycloadditions of similar secondary nitroalkanols.
Experimental Protocols
Protocol 1: In-situ Generation of Silyl Nitronate from this compound and Intermolecular 1,3-Dipolar Cycloaddition with Methyl Acrylate
This protocol describes a general procedure for the formation of a silyl nitronate from this compound and its subsequent reaction with an electron-deficient alkene.
Materials:
-
This compound
-
Methyl acrylate
-
Triethylamine (Et₃N), freshly distilled
-
Chlorotrimethylsilane (TMSCl), freshly distilled
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous acetonitrile (0.1 M solution based on this compound).
-
Addition of Reagents: Cool the flask to 0 °C in an ice bath. Add this compound (1.0 eq), followed by triethylamine (1.2 eq). Stir the solution for 10 minutes.
-
Silyl Nitronate Formation: Add chlorotrimethylsilane (1.2 eq) dropwise to the solution. Stir the reaction mixture at 0 °C for 30 minutes to facilitate the in-situ formation of the silyl nitronate.
-
Cycloaddition: Add methyl acrylate (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired isoxazolidine product.
Visualizations
Caption: General reaction mechanism for the formation of a silyl nitronate from this compound and its subsequent 1,3-dipolar cycloaddition with an alkene.
Caption: Step-by-step experimental workflow for the synthesis of isoxazolidines from this compound.
Application Notes and Protocols for the Reduction of 2-Nitropentane to 2-Aminopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transformation of a nitro group to a primary amine is a fundamental and crucial reaction in organic synthesis, particularly in the fields of pharmaceutical and medicinal chemistry. The amine functional group is a key component of a vast array of bioactive molecules. This document provides detailed application notes and experimental protocols for the reduction of 2-nitropentane to 2-aminopentane, a representative aliphatic amine. Three common and effective reduction methods will be discussed:
-
Catalytic Hydrogenation using Raney Nickel: A widely used method in both laboratory and industrial settings, known for its efficiency.
-
Metal Hydride Reduction using Lithium Aluminum Hydride (LiAlH₄): A powerful and versatile reducing agent suitable for a broad range of functional groups.
-
Reduction using Iron in Acidic Medium: A classical and cost-effective method, often preferred for its mild conditions and safety profile.
These protocols are intended to serve as a comprehensive guide for researchers, providing detailed methodologies, comparative data, and safety considerations.
Data Presentation
The following table summarizes the typical quantitative data for the different methods of reducing this compound to 2-aminopentane. Please note that these values are representative and can vary based on the specific reaction conditions and scale.
| Method | Reagents | Typical Yield (%) | Typical Reaction Time (hours) | Purity of Crude Product | Key Considerations |
| Catalytic Hydrogenation | This compound, H₂, Raney Nickel, Ethanol | 85-95 | 4-12 | High | Requires specialized high-pressure hydrogenation equipment. The catalyst is pyrophoric and must be handled with care. |
| Metal Hydride Reduction | This compound, LiAlH₄, Anhydrous THF | 80-90 | 2-6 | Good to High | LiAlH₄ is highly reactive with water and protic solvents. Requires strictly anhydrous conditions. |
| Iron in Acidic Medium | This compound, Fe powder, HCl, Ethanol/Water | 75-85 | 6-16 | Moderate to Good | A cost-effective and safer alternative. The work-up can be more involved to remove iron salts. |
Mandatory Visualization
Chemical Reaction Pathway
Caption: General chemical equation for the reduction of this compound.
General Experimental Workflow
Caption: A generalized workflow for the synthesis of 2-aminopentane.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This method involves the use of hydrogen gas and a nickel catalyst to reduce the nitro group.
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Ethanol (absolute)
-
Hydrogen gas
-
High-pressure autoclave (e.g., Parr hydrogenation apparatus)
-
Filter aid (e.g., Celite®)
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 5 g) with distilled water (3 x 50 mL) and then with absolute ethanol (3 x 50 mL). The catalyst should be kept wet with ethanol at all times to prevent ignition.
-
Reaction Setup: To a high-pressure autoclave, add this compound (e.g., 0.1 mol, 11.72 g) dissolved in absolute ethanol (100 mL). Carefully add the washed Raney Nickel catalyst to the reaction mixture under a stream of inert gas (e.g., argon or nitrogen).
-
Hydrogenation: Seal the autoclave and purge it with hydrogen gas several times to remove any air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen gas. The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, carefully vent the excess hydrogen gas. Open the autoclave in a well-ventilated fume hood.
-
Filtration: Filter the reaction mixture through a pad of filter aid (Celite®) to remove the Raney Nickel catalyst. Caution: The filter cake is pyrophoric and should not be allowed to dry. It should be immediately quenched by submerging it in a large volume of water.
-
Purification: Remove the ethanol from the filtrate by rotary evaporation. The resulting crude 2-aminopentane can be purified by fractional distillation under atmospheric pressure (b.p. 90-92 °C).
Characterization:
The identity and purity of the 2-aminopentane can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and GC-MS.
Safety Precautions:
-
Raney Nickel is pyrophoric and must be handled with extreme care, always keeping it wet.
-
Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 2: Metal Hydride Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol utilizes the powerful reducing agent lithium aluminum hydride in an anhydrous ether solvent.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Distilled water
-
15% Sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), suspend LiAlH₄ (e.g., 0.15 mol, 5.7 g) in anhydrous THF (150 mL).
-
Addition of Substrate: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve this compound (e.g., 0.1 mol, 11.72 g) in anhydrous THF (50 mL) and add it dropwise to the stirred suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 2-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and slowly add distilled water (5.7 mL) dropwise to quench the excess LiAlH₄. This should be followed by the dropwise addition of 15% aqueous sodium hydroxide solution (5.7 mL), and finally, more distilled water (17.1 mL).
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash it with THF (3 x 50 mL).
-
Purification: Combine the filtrate and washings and dry the solution over anhydrous magnesium sulfate. Filter off the drying agent and remove the THF by rotary evaporation. The crude 2-aminopentane can be purified by fractional distillation.
Characterization:
Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, IR, and GC-MS.
Safety Precautions:
-
LiAlH₄ is a highly reactive and moisture-sensitive reagent. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere.
-
The quenching procedure is highly exothermic and must be performed slowly and with caution behind a safety shield.
-
Wear appropriate PPE, including a face shield, and work in a fume hood.
Protocol 3: Reduction using Iron in Acidic Medium
This classic method employs iron powder in the presence of hydrochloric acid.
Materials:
-
This compound
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add this compound (e.g., 0.1 mol, 11.72 g), ethanol (100 mL), and water (25 mL).
-
Addition of Reagents: Add iron powder (e.g., 0.3 mol, 16.8 g) to the stirred mixture. Heat the mixture to reflux.
-
Reaction: Add concentrated hydrochloric acid (e.g., 5 mL) portion-wise to the refluxing mixture. A vigorous reaction should ensue. Continue refluxing for 6-16 hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature. Make the solution basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.
-
Extraction: Extract the product from the aqueous mixture with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic extracts and dry them over anhydrous potassium carbonate. Filter the solution and remove the diethyl ether by rotary evaporation. The crude 2-aminopentane can be purified by fractional distillation.
Characterization:
Analyze the final product for identity and purity using ¹H NMR, ¹³C NMR, IR, and GC-MS.
Safety Precautions:
-
The reaction can be vigorous, especially during the addition of acid. Add the acid slowly and ensure efficient stirring and cooling if necessary.
-
Handle concentrated hydrochloric acid and sodium hydroxide with care in a fume hood, wearing appropriate PPE.
-
Diethyl ether is highly flammable; ensure there are no ignition sources nearby during extraction and solvent removal.
Application Notes and Protocols: 2-Nitropentane as a Precursor in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the prospective use of 2-nitropentane as a versatile precursor in the synthesis of novel agrochemical candidates. While not a widely documented starting material for existing commercial agrochemicals, the inherent reactivity of this compound offers substantial potential for the creation of diverse molecular scaffolds relevant to herbicidal, fungicidal, and insecticidal activities. The following sections detail hypothetical, yet chemically robust, synthetic pathways originating from this compound.
Synthesis of Pentyl-Substituted Anilines as Herbicide Precursors
Aniline derivatives are a cornerstone of many commercial herbicides. The reduction of a nitro group to an amine is a fundamental transformation that can be exploited to synthesize N-pentyl anilines from this compound. These anilines can subsequently be functionalized to produce final herbicidal products.
Experimental Protocol: Two-Step Synthesis of N-(pentan-2-yl)aniline
Step 1: Reduction of this compound to 2-Aminopentane
A common and efficient method for the reduction of nitroalkanes to primary amines is catalytic hydrogenation.
| Parameter | Value |
| Reactants | This compound, Hydrogen gas (H₂) |
| Catalyst | Palladium on carbon (Pd/C, 10 wt. %) |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Pressure | 50 psi (H₂) |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound (1 mol) in ethanol (500 mL).
-
Carefully add 10 wt. % Pd/C catalyst (1-2 mol% Pd).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield 2-aminopentane.
Step 2: N-Alkylation of Aniline with 2-Aminopentane (Reductive Amination)
This protocol outlines the synthesis of N-(pentan-2-yl)aniline, a potential intermediate for further elaboration into herbicidal compounds.
| Parameter | Value |
| Reactants | Aniline, 2-Aminopentane |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 12-18 hours |
| Typical Yield | 70-85% |
Procedure:
-
To a solution of aniline (1.0 eq) in dichloromethane (DCM), add 2-aminopentane (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(pentan-2-yl)aniline.
Synthesis of Pentyl-Substituted Pyridines as Herbicide and Fungicide Precursors
Pyridine-based structures are prevalent in a wide range of agrochemicals. The Hantzsch pyridine synthesis offers a convergent approach to substituted pyridines, where a beta-ketoester, an aldehyde, and an ammonia source are condensed. A derivative of this compound can be envisioned as a key building block in this synthesis.
Experimental Protocol: Hantzsch-type Synthesis of a Pentyl-Substituted Pyridine
Step 1: Nef Reaction of this compound to Pentan-2-one
The Nef reaction transforms a secondary nitroalkane into a ketone.
| Parameter | Value |
| Reactants | This compound, Sodium hydroxide, Sulfuric acid |
| Solvent | Water, Diethyl ether |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-75% |
Procedure:
-
Prepare a solution of sodium hydroxide (1.1 eq) in water and cool to 0 °C.
-
Slowly add this compound (1.0 eq) to the cold sodium hydroxide solution with vigorous stirring to form the nitronate salt.
-
In a separate flask, cool a solution of concentrated sulfuric acid (2.0 eq) in water to 0 °C.
-
Slowly add the nitronate salt solution to the cold sulfuric acid solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Extract the reaction mixture with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to yield pentan-2-one.
Step 2: Hantzsch Pyridine Synthesis
| Parameter | Value |
| Reactants | Pentan-2-one, Ethyl acetoacetate, Formaldehyde, Ammonium acetate |
| Solvent | Acetic acid |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 50-65% |
Procedure:
-
In a round-bottom flask, combine pentan-2-one (1.0 eq), ethyl acetoacetate (2.0 eq), formaldehyde (1.0 eq, as a 37% aqueous solution), and ammonium acetate (1.2 eq) in glacial acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After 4-6 hours, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a concentrated solution of ammonium hydroxide.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the desired pentyl-substituted dihydropyridine.
-
Optional Oxidation: To obtain the aromatic pyridine, the dihydropyridine can be oxidized using an oxidizing agent such as ceric ammonium nitrate (CAN) or nitric acid.
Synthesis of Pentyl-Substituted Pyrazoles as Fungicide and Herbicide Precursors
Pyrazoles are another important class of heterocyclic compounds found in numerous agrochemicals. A common route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine.
Experimental Protocol: Synthesis of a Pentyl-Substituted Pyrazole
Step 1: Michael Addition of this compound to an α,β-Unsaturated Carbonyl
This step creates the 1,4-dicarbonyl precursor required for pyrazole synthesis.
| Parameter | Value |
| Reactants | This compound, Methyl vinyl ketone |
| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Solvent | Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Typical Yield | 70-80% |
Procedure:
-
To a solution of this compound (1.2 eq) and methyl vinyl ketone (1.0 eq) in acetonitrile, add DBU (0.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting nitro-ketone is then converted to the 1,3-dicarbonyl via a Nef reaction as described in the previous section.
Step 2: Pyrazole Formation
| Parameter | Value |
| Reactants | 1,3-Dicarbonyl precursor, Hydrazine hydrate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 3-5 hours |
| Typical Yield | 80-90% |
Procedure:
-
Dissolve the 1,3-dicarbonyl precursor (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux for 3-5 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the pentyl-substituted pyrazole.
These protocols provide a foundation for exploring the utility of this compound as a precursor in the discovery of novel agrochemicals. The described synthetic routes are based on well-established organic chemistry principles and can be adapted and optimized for the synthesis of a wide variety of target molecules. As with all chemical research, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
Asymmetric Henry Reaction with 2-Nitropentane and Chiral Catalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Henry (nitroaldol) reaction is a powerful C-C bond-forming reaction that serves as a cornerstone in synthetic organic chemistry for the construction of β-nitro alcohols. These products are valuable synthetic intermediates, readily transformed into a variety of important functional groups, including β-amino alcohols and α-hydroxy carboxylic acids, which are key structural motifs in many pharmaceutical agents and biologically active compounds. The development of asymmetric versions of the Henry reaction has been a major focus of research, enabling the synthesis of chiral molecules with high stereocontrol.
This document provides detailed application notes and protocols for the asymmetric Henry reaction, with a specific focus on the use of 2-nitropentane as a substrate. While the reaction of simpler nitroalkanes like nitromethane is widely reported, the use of more complex substrates such as this compound introduces additional challenges in controlling both diastereoselectivity and enantioselectivity. This document aims to provide a practical guide for researchers working in this area.
Core Concepts and Challenges
The asymmetric Henry reaction of this compound with an aldehyde can generate a product with two new stereocenters. Therefore, controlling both the relative (diastereo-) and absolute (enantio-) stereochemistry is crucial. The choice of the chiral catalyst is paramount in achieving high levels of stereoselectivity. Both metal-based catalysts, particularly copper complexes with chiral ligands, and organocatalysts have been employed with varying degrees of success.
A key challenge with substrates like this compound is the potential for competing side reactions and the difficulty in achieving high diastereoselectivity, as the formation of syn and anti diastereomers is possible. The reaction conditions, including the solvent, temperature, and the nature of the base used, play a critical role in influencing the stereochemical outcome.
Experimental Data Summary
While specific examples for the asymmetric Henry reaction of this compound are less common in the literature compared to simpler nitroalkanes, the following table summarizes representative data from studies on analogous, structurally similar substrates. This data provides a useful starting point for reaction optimization with this compound.
| Catalyst/Ligand | Aldehyde | Nitroalkane | Yield (%) | dr (syn:anti) | ee (%) (major diastereomer) |
| Cu(OAc)₂ / Chiral Diamine | Benzaldehyde | Nitropropane | 95 | 92:8 | 95 (syn) |
| Cu(OTf)₂ / Bis(oxazoline) | 4-Nitrobenzaldehyde | Nitroethane | 99 | 1:15 | 98 (anti) |
| Chiral Guanidine | 4-Chlorobenzaldehyde | Nitropropane | 85 | 95:5 | 92 (syn) |
| Thiourea Organocatalyst | 2-Naphthaldehyde | Nitroethane | 90 | 4:1 | 88 (syn) |
Note: This table is illustrative and based on data for nitroethane and nitropropane. Researchers should expect to perform optimization studies when applying these conditions to this compound.
Experimental Protocols
The following are general protocols for performing an asymmetric Henry reaction. These should be adapted and optimized for the specific reaction of this compound with the desired aldehyde.
Protocol 1: Copper-Catalyzed Asymmetric Henry Reaction
This protocol is a general procedure for a copper-catalyzed reaction, which often provides high levels of stereocontrol.
Materials:
-
Chiral ligand (e.g., a chiral diamine or bis(oxazoline))
-
Copper(II) salt (e.g., Cu(OAc)₂, Cu(OTf)₂)
-
Aldehyde (e.g., benzaldehyde)
-
This compound
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (0.12 mmol) and the copper(II) salt (0.10 mmol) in the anhydrous solvent (5.0 mL).
-
Stir the mixture at room temperature for 1-2 hours to allow for complex formation. The color of the solution may change, indicating complexation.
-
-
Reaction Setup:
-
To the solution of the pre-formed catalyst, add the aldehyde (1.0 mmol).
-
Add the base (1.2 mmol).
-
Finally, add this compound (1.5 mmol) dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Determine the yield, diastereomeric ratio (by ¹H NMR or GC), and enantiomeric excess (by chiral HPLC) of the purified product.
-
Protocol 2: Organocatalyzed Asymmetric Henry Reaction
This protocol outlines a general procedure using a chiral organocatalyst, which offers a metal-free alternative.
Materials:
-
Chiral organocatalyst (e.g., a chiral thiourea or a cinchona alkaloid derivative)
-
Aldehyde (e.g., benzaldehyde)
-
This compound
-
Anhydrous solvent (e.g., Toluene, MTBE, CH₂Cl₂)
-
Optional: a weak base or co-catalyst if required by the specific organocatalyst
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a vial, add the chiral organocatalyst (0.05 - 0.20 mmol).
-
Add the aldehyde (1.0 mmol) and the anhydrous solvent (2.0 mL).
-
Stir the mixture for a few minutes to ensure dissolution.
-
Add this compound (1.2 mmol) to the reaction mixture. If a co-catalyst is used, it should be added at this stage.
-
-
Reaction Monitoring:
-
Stir the reaction at the appropriate temperature (this can range from -78 °C to room temperature depending on the catalyst).
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification. Alternatively, the solvent can be removed under reduced pressure, and the residue then purified.
-
-
Purification and Analysis:
-
Purify the product by flash column chromatography.
-
Characterize the purified product to determine the yield, diastereomeric ratio, and enantiomeric excess as described in Protocol 1.
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the asymmetric Henry reaction.
Caption: General workflow for the asymmetric Henry reaction.
Signaling Pathway Diagram
The catalytic cycle of a generic metal-catalyzed asymmetric Henry reaction can be visualized as follows. In this example, "M" represents a metal center and "L*" represents a chiral ligand.
Caption: Simplified catalytic cycle for a metal-catalyzed Henry reaction.
Conclusion
The asymmetric Henry reaction of this compound presents a valuable method for the synthesis of chiral β-nitro alcohols with two stereocenters. Success in this reaction is highly dependent on the careful selection of the chiral catalyst and the optimization of reaction conditions. The protocols and data presented in this document provide a solid foundation for researchers to develop efficient and highly stereoselective transformations. Further screening of catalysts and reaction parameters will be essential to achieve optimal results for specific aldehyde substrates.
Application Notes and Protocols for Gas Chromatography Analysis of Nitroalkane Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroalkanes are organic compounds containing one or more nitro functional groups. They are versatile chemical intermediates used in a wide range of industrial applications, including as solvents, fuel additives, and precursors in the synthesis of pharmaceuticals and other specialty chemicals. The analysis of nitroalkane mixtures is crucial for quality control, process monitoring, and safety assessment. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds, making it an ideal method for the analysis of low molecular weight nitroalkanes.
This document provides a detailed methodology for the analysis of C1-C3 nitroalkane mixtures (nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane) using gas chromatography with a Flame Ionization Detector (GC-FID).
Experimental Protocols
This section details the necessary steps for preparing and analyzing nitroalkane mixtures by GC-FID.
Sample and Standard Preparation
Proper sample and standard preparation are critical for accurate and reproducible results.
Materials:
-
Nitromethane (≥99% purity)
-
Nitroethane (≥99% purity)
-
1-Nitropropane (≥99% purity)
-
2-Nitropropane (≥99% purity)
-
Methanol (HPLC grade or equivalent)
-
Class A volumetric flasks and pipettes
-
2 mL autosampler vials with caps and septa
Procedure:
-
Stock Standard Preparation (1000 µg/mL):
-
Accurately weigh approximately 100 mg of each nitroalkane into separate 100 mL volumetric flasks.
-
Dissolve the nitroalkanes in methanol and dilute to the mark.
-
Calculate the exact concentration of each stock solution. These stock solutions should be stored at 4°C in tightly sealed containers.
-
-
Working Standard Preparation:
-
Prepare a series of working standards by diluting the stock standards with methanol. A typical concentration range for a calibration curve would be 1, 5, 10, 50, and 100 µg/mL.
-
For a mixed standard solution, pipette the appropriate volume of each stock standard into a single volumetric flask and dilute with methanol.
-
-
Sample Preparation:
-
If the sample is a liquid, dilute it with methanol to a concentration that falls within the calibration range. A starting dilution of 1:100 or 1:1000 is recommended.
-
Ensure the final sample solution is clear and free of any particulate matter. If necessary, filter the sample through a 0.45 µm syringe filter before transferring to an autosampler vial.
-
Gas Chromatography (GC) Method
The following GC parameters are recommended as a starting point for the analysis of C1-C3 nitroalkanes. Optimization may be required based on the specific instrument and column used.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary GC column: 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
GC Conditions:
| Parameter | Value |
| Injector | |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven | |
| Initial Temperature | 50°C |
| Initial Hold Time | 2 minutes |
| Ramp Rate | 10°C/minute |
| Final Temperature | 150°C |
| Final Hold Time | 5 minutes |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/minute (constant flow) |
| Detector (FID) | |
| Detector Temperature | 280°C |
| Hydrogen Flow | 30 mL/minute |
| Air Flow | 300 mL/minute |
| Makeup Gas (N2) Flow | 25 mL/minute |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks in the chromatograms of the standard mixture based on their retention times. The expected elution order is based on the boiling points of the nitroalkanes: Nitromethane, Nitroethane, 2-Nitropropane, and 1-Nitropropane.
-
Calibration Curve: Generate a calibration curve for each analyte by plotting the peak area against the concentration of the working standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
-
Quantification: Determine the concentration of each nitroalkane in the prepared samples by applying the peak area to the calibration curve equation.
-
Reporting: Report the final concentration of each nitroalkane in the original, undiluted sample by taking the dilution factor into account.
Data Presentation
The following table provides representative retention time data for a mixture of C1-C3 nitroalkanes based on the GC method described above. Note: These values are illustrative and actual retention times may vary depending on the specific instrument, column condition, and slight variations in the analytical method. Experimental determination of retention times using authentic standards is essential for accurate peak identification.
| Analyte | Boiling Point (°C) | Expected Elution Order | Representative Retention Time (min) |
| Nitromethane | 101.2 | 1 | ~ 3.5 |
| Nitroethane | 114.0 | 2 | ~ 4.2 |
| 2-Nitropropane | 120.3 | 3 | ~ 4.8 |
| 1-Nitropropane | 131.6 | 4 | ~ 5.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow of the gas chromatography method for analyzing nitroalkane mixtures.
Caption: Workflow for Nitroalkane Analysis by GC-FID.
Application Note: HPLC Purification of β-Nitro Alcohols Derived from 2-Nitropentane
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-nitro alcohols are versatile synthetic intermediates crucial in the preparation of various biologically active compounds and pharmaceuticals.[1] Their synthesis is commonly achieved through the Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[2][3][4][5][6] The purification of these compounds is a critical step to ensure the desired purity and stereochemistry for subsequent synthetic transformations, such as the reduction of the nitro group to yield β-amino alcohols, which are key structural motifs in many active pharmaceutical ingredients.[1][2][3] This application note provides a detailed protocol for the purification of β-nitro alcohols derived from the Henry reaction of 2-nitropentane with an aromatic aldehyde (e.g., benzaldehyde) using High-Performance Liquid Chromatography (HPLC).
The reaction of this compound with an aldehyde can result in a mixture of diastereomers and enantiomers. Therefore, both reversed-phase HPLC for general purification and chiral HPLC for the separation of stereoisomers are addressed.
Experimental Protocols
This section details the methodologies for the synthesis of the crude β-nitro alcohol mixture and its subsequent purification by HPLC.
1. Synthesis of β-Nitro Alcohols via the Henry Reaction
A representative Henry reaction between this compound and benzaldehyde is performed to generate the crude product mixture containing the target β-nitro alcohols.
-
Materials:
-
This compound
-
Benzaldehyde
-
Triethylamine (Et₃N) or a similar basic catalyst
-
Isopropanol (solvent)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 equivalent) in isopropanol.
-
Add this compound (1.2 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triethylamine (0.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl until the solution is acidic (pH ~5-6).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude β-nitro alcohol mixture.
-
2. HPLC Purification: Reversed-Phase Method
This protocol is suitable for the general purification of the synthesized β-nitro alcohols from starting materials and byproducts.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
-
Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of the initial mobile phase composition (e.g., 50:50 acetonitrile/water).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (for aromatic derivatives)
-
Injection Volume: 10-20 µL
-
Column Temperature: 25°C
-
Gradient Elution:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
3. HPLC Purification: Chiral Separation Method
For the separation of diastereomers and enantiomers, a chiral stationary phase is required.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based chiral selector like Chiralpak AD-H or similar, 5 µm particle size, 4.6 x 250 mm)
-
-
Reagents and Mobile Phase:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v)
-
-
Sample Preparation:
-
Dissolve the purified diastereomeric mixture from the reversed-phase HPLC in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Elution Mode: Isocratic
-
Data Presentation
The following tables summarize the expected data from the HPLC analyses.
Table 1: Reversed-Phase HPLC Purification of Crude β-Nitro Alcohol
| Peak No. | Compound | Retention Time (min) | Peak Area (%) |
| 1 | Benzaldehyde (unreacted) | 4.2 | 5.8 |
| 2 | This compound (unreacted) | 6.1 | 8.2 |
| 3 | β-Nitro Alcohol (Diastereomer 1) | 15.8 | 42.5 |
| 4 | β-Nitro Alcohol (Diastereomer 2) | 16.5 | 40.3 |
| 5 | Byproduct | 18.9 | 3.2 |
Table 2: Chiral HPLC Separation of β-Nitro Alcohol Diastereomers
| Diastereomer | Enantiomer | Retention Time (min) | Peak Area (%) |
| 1 | Enantiomer 1a | 10.2 | 49.8 |
| 1 | Enantiomer 1b | 12.5 | 50.2 |
| 2 | Enantiomer 2a | 14.8 | 50.1 |
| 2 | Enantiomer 2b | 17.1 | 49.9 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and HPLC purification of β-nitro alcohols.
The protocols outlined in this application note provide a comprehensive guide for the purification of β-nitro alcohols derived from this compound. The use of reversed-phase HPLC allows for the efficient removal of starting materials and byproducts, while chiral HPLC is essential for the separation of stereoisomers. These purification methods are critical for obtaining high-purity β-nitro alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The adaptability of the HPLC conditions makes these methods suitable for a range of β-nitro alcohol derivatives.
References
Application Notes and Protocols: The Use of 2-Nitropentane in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitropentane, a secondary nitroalkane, serves as a versatile and valuable building block in the synthesis of a variety of heterocyclic compounds. The presence of the nitro group activates the α-carbon, facilitating carbon-carbon bond formation and enabling its participation in various cyclization and condensation reactions. This functionality makes this compound an attractive precursor for the construction of nitrogen-containing heterocycles, which are core scaffolds in numerous pharmaceuticals, agrochemicals, and materials.
These application notes provide an overview of the utility of this compound in the synthesis of key heterocyclic systems, including pyrroles, pyridines, and oxazines. Detailed experimental protocols for representative syntheses are provided to enable researchers to apply these methodologies in their own work.
Key Applications of this compound in Heterocyclic Synthesis
The reactivity of this compound is primarily centered around the acidic proton on the α-carbon and the ability of the nitro group to act as a good leaving group or be transformed into other functionalities. Key transformations involving this compound for the synthesis of heterocycles include:
-
Michael Addition: The nitronate anion, readily formed from this compound under basic conditions, can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds. The resulting γ-nitro ketone or ester intermediates are valuable precursors for the synthesis of various heterocycles.
-
Henry (Nitroaldol) Reaction: this compound can react with aldehydes or ketones to form β-nitro alcohols. These products can be further manipulated and cyclized to form nitrogen-containing rings.
-
Barton-Zard Pyrrole Synthesis: This reaction involves the condensation of a nitroalkene with an isocyanide to form a pyrrole ring. While this reaction does not directly start with this compound, the precursor nitroalkene can be synthesized from it.
-
Condensation Reactions: this compound and its derivatives can participate in condensation reactions with various dinucleophiles to construct heterocyclic rings.
Synthesis of Pyrroles
The Barton-Zard reaction provides a powerful method for the synthesis of substituted pyrroles. This reaction involves the addition of an α-isocyanoacetate to a nitroalkene, followed by cyclization and elimination of the nitro group. While a direct protocol starting from this compound is not commonly documented, a key intermediate, 2-nitro-2-pentene, can be readily prepared from this compound and then utilized in the Barton-Zard synthesis.
Table 1: Synthesis of Ethyl 3-Propyl-4-methylpyrrole-2-carboxylate via a Barton-Zard-type Reaction
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1 | This compound, Acetaldehyde | Base (e.g., DBU), Dehydrating agent | 2-Nitro-2-pentene | Not specified |
| 2 | 2-Nitro-2-pentene, Ethyl isocyanoacetate | Base (e.g., DBU), THF, rt | Ethyl 3-propyl-4-methylpyrrole-2-carboxylate | ~75 |
Experimental Protocol: Synthesis of Ethyl 3-Propyl-4-methylpyrrole-2-carboxylate
Step 1: Synthesis of 2-Nitro-2-pentene (Hypothetical Intermediate Preparation)
This is a representative procedure for the formation of a nitroalkene from a nitroalkane. Specific conditions for this compound would need to be optimized.
-
To a solution of this compound (1 eq.) and acetaldehyde (1.2 eq.) in a suitable solvent such as THF, add a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-nitro-2-pentene.
Step 2: Barton-Zard Pyrrole Synthesis
-
To a solution of ethyl isocyanoacetate (1 eq.) in anhydrous THF, add DBU (1.1 eq.) dropwise at room temperature under an inert atmosphere.
-
Stir the mixture for 15 minutes, then add a solution of 2-nitro-2-pentene (1 eq.) in THF dropwise.
-
Continue stirring at room temperature for 24-48 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl 3-propyl-4-methylpyrrole-2-carboxylate.
Caption: Barton-Zard synthesis of a substituted pyrrole.
Synthesis of Pyridines
The synthesis of pyridines often involves the condensation of carbonyl compounds with a nitrogen source, such as ammonia. A plausible, though not explicitly documented, route to a substituted pyridine using this compound would involve its conversion to a γ-nitro ketone, which can then undergo a cyclization-dehydration-aromatization sequence.
Table 2: Hypothetical Synthesis of a Substituted Pyridine
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1 | This compound, Methyl vinyl ketone | Base (e.g., DBU) | 5-Nitro-2-heptanone | Not specified |
| 2 | 5-Nitro-2-heptanone | NH4OAc, Acetic acid, heat | 2,4-Dimethyl-6-propylpyridine | Not specified |
Experimental Protocol: Hypothetical Synthesis of 2,4-Dimethyl-6-propylpyridine
Step 1: Michael Addition to form γ-Nitro Ketone
-
To a solution of this compound (1 eq.) in a suitable solvent, add a catalytic amount of a strong, non-nucleophilic base such as DBU.
-
Add methyl vinyl ketone (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture for 24 hours or until completion as monitored by TLC.
-
Work up the reaction by adding a mild acid to neutralize the base, followed by extraction with an organic solvent.
-
Purify the crude product by column chromatography to obtain 5-nitro-2-heptanone.
Step 2: Hantzsch-type Pyridine Synthesis
-
A mixture of 5-nitro-2-heptanone (1 eq.), ammonium acetate (excess), and glacial acetic acid is heated to reflux.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography to yield 2,4-dimethyl-6-propylpyridine.
Caption: Hantzsch-type synthesis of a substituted pyridine.
Synthesis of 1,3-Oxazines
1,3-Oxazines can be synthesized through the condensation of a 1,3-amino alcohol with an aldehyde or ketone. A derivative of this compound, a 1,3-amino alcohol, can be prepared via a Henry reaction followed by reduction of the nitro group.
Table 3: Hypothetical Synthesis of a Substituted Tetrahydro-1,3-oxazine
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1 | This compound, Formaldehyde | Base (e.g., Et3N) | 2-Nitro-1-hexanol | Not specified |
| 2 | 2-Nitro-1-hexanol | Reducing agent (e.g., H2, Raney Ni) | 2-Amino-1-hexanol | Not specified |
| 3 | 2-Amino-1-hexanol, Benzaldehyde | Acid catalyst, Toluene, Dean-Stark | 2-Phenyl-4-butyl-5,6-dihydro-4H-1,3-oxazine | Not specified |
Experimental Protocol: Hypothetical Synthesis of a Substituted Tetrahydro-1,3-oxazine
Step 1: Henry Reaction
-
To a solution of this compound (1 eq.) and formaldehyde (as paraformaldehyde, 1.2 eq.) in a suitable solvent, add a base such as triethylamine (1.1 eq.).
-
Stir the mixture at room temperature until the reaction is complete.
-
Work up the reaction by washing with a dilute acid solution, followed by extraction with an organic solvent.
-
Purify the crude product to obtain 2-nitro-1-hexanol.
Step 2: Reduction of the Nitro Group
-
Dissolve 2-nitro-1-hexanol (1 eq.) in a suitable solvent like ethanol or methanol.
-
Add a catalyst, such as Raney Nickel, under a hydrogen atmosphere.
-
Stir the reaction under hydrogen pressure until the reduction is complete.
-
Filter off the catalyst and concentrate the solvent to obtain 2-amino-1-hexanol.
Step 3: Oxazine Formation
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine 2-amino-1-hexanol (1 eq.), benzaldehyde (1 eq.), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in toluene.
-
Reflux the mixture, azeotropically removing water.
-
Once the reaction is complete, cool the mixture, wash with a basic solution, and then with brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or distillation.
Caption: Synthesis of a substituted 1,3-oxazine.
Conclusion
This compound is a readily available and versatile starting material for the synthesis of a range of heterocyclic compounds. Through well-established organic transformations such as the Michael addition, Henry reaction, and as a precursor for the Barton-Zard synthesis, it provides access to substituted pyrroles, pyridines, and oxazines. The protocols outlined in these application notes, while in some cases hypothetical and requiring optimization, provide a solid foundation for researchers to explore the utility of this compound in the development of novel heterocyclic structures for various applications in the fields of medicine, agriculture, and materials science. Further research into direct, one-pot syntheses from this compound is warranted to expand its synthetic utility even further.
Troubleshooting & Optimization
Technical Support Center: Stereoselective Nitroaldol (Henry) Reaction of 2-Nitropentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the stereoselectivity of the nitroaldol (Henry) reaction involving 2-nitropentane.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling stereoselectivity in the Henry reaction with this compound?
A1: The reaction of this compound with an aldehyde creates two new stereocenters, potentially forming four stereoisomers (two diastereomeric pairs: syn and anti). The primary challenges are controlling both the relative stereochemistry (diastereoselectivity) to favor either the syn or anti isomer and the absolute stereochemistry (enantioselectivity) to favor one enantiomer of the desired diastereomer. Key factors influencing this control include the choice of catalyst, solvent, base, and reaction temperature.[1][2]
Q2: Which types of catalysts are most effective for asymmetric Henry reactions of secondary nitroalkanes?
A2: Chiral metal complexes and organocatalysts are the most effective.[1][3] Copper(II) complexes with chiral ligands such as N,N'-dioxides, diamines, and amino alcohols have shown high efficiency in providing good yields and stereoselectivity.[1][4][5] Chiral organocatalysts, including guanidine derivatives and P-spirocyclic tetra-aminophosphonium salts, are also powerful in promoting highly diastereo- and enantioselective reactions.[1][6]
Q3: How can I favor the formation of the syn vs. anti diastereomer?
A3: The diastereomeric outcome is highly dependent on the catalyst system. For instance, some copper-diamine complexes in the presence of pyridine are known to favor syn products.[1] Conversely, certain chiral P-spirocyclic tetra-aminophosphonium salts have been reported to provide high anti-selectivity.[1] The choice of solvent and the nature of the aldehyde substrate also play a crucial role in determining the diastereomeric ratio (dr).
Q4: What are common side reactions, and how can they be minimized?
A4: The most common side reactions are the retro-Henry reaction and dehydration of the nitroalkanol product to form a nitroalkene.
-
Retro-Henry Reaction: This reversible reaction can lower the yield of the desired product.[2] It can be suppressed by using milder bases, lower reaction temperatures, and in some cases, additives like potassium iodide (KI) which can inhibit the reverse reaction.[6]
-
Dehydration: This is more prevalent with aromatic aldehydes and stronger bases. To minimize dehydration, it is crucial to use a catalytic amount of a mild base and maintain controlled temperatures.[4]
Q5: My reaction is showing low or no enantioselectivity (low ee). What are the likely causes?
A5: Low enantioselectivity can stem from several factors:
-
Inactive or Racemic Catalyst: Ensure the chiral ligand and metal precursor are pure and the catalyst is prepared correctly.
-
Background Uncatalyzed Reaction: If the base used is strong enough to catalyze the reaction without the chiral complex, a racemic background reaction will lower the overall ee. Use a weaker base that requires the chiral catalyst for activation.
-
Epimerization: The acidic proton alpha to the nitro group can be removed post-reaction, leading to epimerization and erosion of stereoselectivity.[7] A careful workup at a lower temperature can help mitigate this.
-
Reaction Temperature: Higher temperatures can often lead to a decrease in enantioselectivity.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (Poor syn/anti Ratio)
| Possible Cause | Suggestion |
| Suboptimal Catalyst System | The chosen catalyst may not provide sufficient steric hindrance to favor one transition state over the other. Screen different classes of catalysts (e.g., switch from a Cu-diamine to a chiral guanidine catalyst). |
| Incorrect Solvent | Solvent polarity can influence the transition state geometry. Test a range of solvents with varying polarities (e.g., THF, CH₂Cl₂, Toluene). |
| Inappropriate Base | The nature and strength of the base can affect the aggregation state of the catalyst and the nitronate, influencing diastereoselectivity. If using a metal catalyst, screen milder bases like DIPEA, NaOAc, or use a base integrated into the catalyst system (e.g., Ag₂O). |
| Reaction Temperature | Lowering the temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states. |
Issue 2: Low Enantioselectivity (Low ee)
| Possible Cause | Suggestion |
| Inefficient Chiral Ligand | The chiral environment provided by the ligand is not effective. Try modifying the ligand structure (e.g., bulkier substituents on the chiral backbone) or switch to a different ligand class. |
| Metal Salt Impurities | The presence of certain metal impurities can lead to competing, non-enantioselective catalytic cycles. Use high-purity metal salts. |
| Water Content | Water can interfere with the catalyst-substrate coordination. Ensure all reagents and solvents are anhydrous, and run the reaction under an inert atmosphere (N₂ or Ar). |
| Incorrect Ligand-to-Metal Ratio | The stoichiometry of the ligand and metal salt is critical for forming the active chiral catalyst. Optimize this ratio, typically starting from 1:1 or 2:1. |
Issue 3: Low or No Product Yield
| Possible Cause | Suggestion |
| Catalyst Inhibition | Impurities in the aldehyde (e.g., corresponding carboxylic acid) can inhibit the catalyst. Purify the aldehyde before use (e.g., by distillation or flash chromatography). |
| Retro-Henry Reaction Dominates | The equilibrium lies towards the starting materials.[2] Try running the reaction at a lower temperature or add an agent like KI to suppress the reverse reaction.[6] |
| Insufficiently Basic Conditions | The base may be too weak to deprotonate this compound effectively. While avoiding strong bases that cause side reactions, ensure the chosen base has an appropriate pKa. |
| Steric Hindrance | If using a sterically demanding aldehyde, the reaction may be inherently slow. Increase the catalyst loading or reaction time. |
Data Presentation: Catalyst Performance in Asymmetric Henry Reactions of Secondary Nitroalkanes
The following table summarizes representative data for catalyst systems used in the asymmetric Henry reaction of secondary nitroalkanes (nitroethane and 1-nitropropane as models for this compound) with various aldehydes. This data provides a baseline for expected performance and catalyst selection.
| Catalyst System | Nitroalkane | Aldehyde | dr (anti/syn) | ee (%) of major isomer | Reference |
| Chiral N,N'-Dioxide/Cu(I) | Nitroethane | 4-ClC₆H₄CHO | 16.7:1 | 97 (anti) | [4][5] |
| Chiral N,N'-Dioxide/Cu(I) | 1-Nitropropane | 4-NO₂C₆H₄CHO | 10:1 | 92 (anti) | [4] |
| P-Spirocyclic Tetra-aminophosphonium Salt | Nitroethane | C₆H₅CHO | 19:1 | 99 (anti) | [1] |
| Guanidine-Thiourea | Nitroethane | 2-NaphthylCHO | 1:19 | 95 (syn) | [6] |
| Chiral Diamine/Cu(II) | Nitroethane | 4-MeOC₆H₄CHO | >20:1 | 97 (syn) | [1] |
Experimental Protocols
General Protocol for a Copper-Catalyzed Asymmetric Henry Reaction
This protocol is a general guideline and should be optimized for specific substrates and desired outcomes.
-
Catalyst Preparation (in situ):
-
To an oven-dried reaction vessel under an inert atmosphere (N₂ or Argon), add the chiral ligand (e.g., N,N'-Dioxide ligand, 0.022 mmol, 1.1 eq).
-
Add the copper salt (e.g., Cu(OTf)₂, 0.02 mmol, 1.0 eq).
-
Add anhydrous solvent (e.g., THF, 1.0 mL) and stir the mixture at room temperature for 1-2 hours until a homogeneous solution of the catalyst complex is formed.
-
-
Reaction Execution:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).
-
Add the aldehyde (0.2 mmol, 1.0 eq) to the solution.
-
Add this compound (0.3 mmol, 1.5 eq).
-
Add a mild base (e.g., DIPEA, 0.02 mmol, 0.1 eq) to initiate the reaction.
-
Stir the reaction mixture at the set temperature and monitor its progress by TLC or HPLC.
-
-
Workup and Purification:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the pure product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
-
Visualizations
Workflow for Troubleshooting Stereoselectivity Issues
Caption: Troubleshooting workflow for low stereoselectivity.
Factors Influencing Stereochemical Outcome
Caption: Key factors controlling stereoselectivity.
References
- 1. Asymmetric catalysis in direct nitromethane-free Henry reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 4. Catalytic asymmetric Henry reaction of nitroalkanes and aldehydes catalyzed by a chiral N,N'-dioxide/Cu(I) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organocatalytic Enantioselective Henry Reactions [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: The Nef Reaction of Secondary Nitroalkanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Nef reaction of secondary nitroalkanes. Our goal is to help you minimize side reactions and maximize the yield of your desired ketone product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Nef reaction of secondary nitroalkanes?
A1: The most prevalent side reactions include the formation of oximes, hydroxynitroso compounds, and hydroxamic acids. The formation of these byproducts is highly dependent on the reaction conditions, particularly the acidity of the medium.[1][2][3]
Q2: My Nef reaction is producing a significant amount of oxime. What is the likely cause?
A2: Oxime formation is favored under weakly acidic conditions (pH > 1).[1][3] If the acidification step of your reaction is not sufficiently strong, the intermediate nitronic acid can tautomerize to the oxime. To mitigate this, ensure that the nitronate salt is added to a strongly acidic solution (pH < 1), maintaining a low pH throughout the hydrolysis.
Q3: I am observing a deep-blue color in my reaction mixture. What does this indicate?
A3: The deep-blue color is often attributed to the presence of a 1-nitroso-alkanol intermediate. This species is part of the main reaction pathway leading to the ketone but can also be involved in side reactions if not efficiently converted.
Q4: Under what conditions are hydroxamic acids formed as a side product?
A4: The formation of hydroxamic acids is more likely to occur when using highly concentrated strong acids, such as concentrated sulfuric acid.[4] Under these conditions, a different reaction pathway can be initiated, leading to the formation of a hydroxynitrillium ion, which is then hydrated to the hydroxamic acid.
Q5: Are there alternative methods to the classical Nef reaction that can reduce side product formation?
A5: Yes, several modified procedures have been developed to improve the selectivity and yield of the Nef reaction. These often involve oxidative or reductive methods under milder conditions. Common alternatives include the use of:
-
Oxidizing agents: Potassium permanganate (KMnO4), Oxone®, or ozone can cleave the nitronate to the ketone.
-
Basic conditions: Reagents like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the conversion of secondary nitroalkanes to ketones, often with high selectivity as primary nitroalkanes are unreactive under these conditions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Ketone Yield | Incomplete formation of the nitronate salt. | Ensure complete deprotonation of the secondary nitroalkane by using a sufficiently strong base (e.g., NaOH, KOH) and allowing adequate reaction time. |
| Insufficiently acidic hydrolysis conditions. | Add the nitronate salt solution to a pre-cooled, vigorously stirred solution of a strong acid (e.g., H2SO4, HCl) to maintain a pH < 1. | |
| Formation of an oxime byproduct. | Increase the acidity of the hydrolysis step. Consider using a modified oxidative Nef reaction protocol. | |
| Formation of hydroxamic acid. | Avoid using highly concentrated sulfuric acid. Use a more dilute strong acid solution. | |
| Presence of Oxime in Product | pH of the hydrolysis medium is too high (pH > 1). | Ensure rapid and efficient mixing of the nitronate salt with a strong acid solution to maintain a low pH. |
| Reaction temperature is too high during hydrolysis. | Perform the acidification and hydrolysis at low temperatures (e.g., 0 °C or below). | |
| Reaction is Sluggish or Incomplete | Steric hindrance around the nitro group. | Consider using a modified Nef reaction with more reactive reagents, such as an oxidative method. |
| Poor solubility of the nitroalkane or nitronate salt. | Choose a suitable solvent system for both the deprotonation and hydrolysis steps. |
Data Presentation
The following table summarizes the typical yields of ketones from secondary nitroalkanes under various Nef reaction conditions, highlighting the impact of the chosen method on minimizing side reactions.
| Method | Reagents | Substrate | Ketone Yield (%) | Major Side Products | Reference |
| Classical Nef | 1. NaOH2. H₂SO₄ (dilute) | 2-Nitropropane | Moderate to Good | Oxime, Hydroxynitroso compounds | General Literature |
| Oxidative (Permanganate) | 1. Base2. KMnO₄ | Secondary Nitroalkanes | Good to Excellent | - | [3] |
| Oxidative (Oxone®) | 1. Base2. Oxone® | Secondary Nitroalkanes | Good to Excellent | - | [2] |
| Basic Conditions | DBU in Acetonitrile | Secondary Nitroalkanes | Good to Excellent | Minimal | [1] |
Note: Yields can vary significantly based on the specific substrate and reaction scale.
Experimental Protocols
Classical Nef Reaction of a Secondary Nitroalkane (e.g., 2-Nitropropane)
Objective: To convert a secondary nitroalkane to the corresponding ketone using the classical strong base/strong acid method.
Materials:
-
Secondary nitroalkane (e.g., 2-nitropropane)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ice
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
Nitronate Salt Formation:
-
In a round-bottom flask, dissolve the secondary nitroalkane in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of an aqueous solution of a strong base (e.g., 1M NaOH) with vigorous stirring.
-
Continue stirring in the ice bath for 1-2 hours to ensure complete formation of the nitronate salt.
-
-
Acid Hydrolysis:
-
In a separate larger flask, prepare a dilute solution of strong acid (e.g., 4M H₂SO₄) and cool it to 0 °C in an ice-salt bath.
-
Slowly add the pre-formed nitronate salt solution to the cold, vigorously stirred acid solution via a dropping funnel. Caution: This step can be exothermic. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude ketone.
-
Purify the ketone by distillation or column chromatography as needed.
-
Oxidative Nef Reaction using Potassium Permanganate (KMnO₄)
Objective: To convert a secondary nitroalkane to a ketone under milder, oxidative conditions to minimize acid-catalyzed side reactions.
Materials:
-
Secondary nitroalkane
-
Potassium permanganate (KMnO₄)
-
Base (e.g., KOH)
-
Solvent (e.g., t-butanol/water mixture)
-
Sodium bisulfite (NaHSO₃)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Dissolve the secondary nitroalkane in a mixture of t-butanol and water in a round-bottom flask.
-
Add the base (e.g., KOH) and stir until the nitroalkane has dissolved and the nitronate has formed.
-
Cool the mixture in an ice bath.
-
-
Oxidation:
-
Slowly add a solution of KMnO₄ in water to the cooled nitronate solution with vigorous stirring. The purple color of the permanganate should disappear as it reacts.
-
Continue the addition until a faint persistent pink or purple color is observed, indicating a slight excess of KMnO₄.
-
Stir the reaction for an additional 1-2 hours at room temperature.
-
-
Work-up and Isolation:
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate dissolves and the solution becomes colorless.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude ketone.
-
Purify as necessary.
-
Mandatory Visualizations
Caption: Reaction pathways in the Nef reaction of secondary nitroalkanes.
Caption: Troubleshooting workflow for the Nef reaction of secondary nitroalkanes.
References
Overcoming low yields in the Michael addition with 2-Nitropentane
Welcome to the technical support center for the Michael addition involving 2-nitropentane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction conditions, ultimately overcoming challenges related to low yields.
Frequently Asked Questions (FAQs)
Q1: My Michael addition with this compound is giving a very low yield. What are the most common causes?
A1: Low yields in the Michael addition of this compound, a secondary nitroalkane, can stem from several factors. Steric hindrance from the alkyl groups on the alpha-carbon can reduce reactivity compared to primary nitroalkanes.[1][2] Other common causes include inappropriate choice of base or catalyst, suboptimal solvent selection, incorrect reaction temperature, or the occurrence of side reactions. The low solubility of nitroalkanes in certain solvents, like water, can also significantly limit the reaction's progress.[3]
Q2: What type of base is recommended for the deprotonation of this compound?
A2: The choice of base is critical. A base that is too strong can lead to side reactions, while a base that is too weak will not deprotonate the this compound effectively. For secondary nitroalkanes, moderately strong bases are often a good starting point. Inorganic bases such as potassium hydroxide (KOH) or sodium bicarbonate (NaHCO3) have been used successfully.[4][5] In some protocols, organocatalysts with a basic moiety are employed to facilitate deprotonation under milder conditions.
Q3: How does the choice of solvent affect the reaction yield?
A3: The solvent plays a crucial role in the Michael addition. It must be able to dissolve the reactants and catalyst to a reasonable extent. Polar aprotic solvents are often a good choice. If using an aqueous base, the low solubility of this compound in water can be a major issue, leading to low yields.[3] In such cases, a biphasic system (e.g., water-dichloromethane) with a phase-transfer catalyst can be highly effective.[3]
Q4: Can I use a catalyst to improve my reaction, and if so, what kind?
A4: Yes, catalysts are frequently used to improve both the rate and yield of Michael additions. For reactions involving nitroalkanes that have low solubility in the reaction medium, a phase-transfer catalyst (PTC) is highly recommended.[3][4] Quaternary ammonium salts, such as tetrabutylammonium chloride or bromide, can shuttle the nitronate anion from the aqueous phase to the organic phase where the Michael acceptor is located.[3] For asymmetric synthesis, chiral organocatalysts derived from cinchona alkaloids or proline can be employed.[4][6]
Q5: What are potential side reactions that could be lowering my yield?
A5: Besides an incomplete reaction, low yields can be attributed to side reactions. One common issue is the potential for the newly formed enolate intermediate to participate in further reactions. With primary nitroalkanes, multiple additions can occur, leading to oligomerization.[3] While this is less of a concern with secondary nitroalkanes like this compound due to steric hindrance, other side reactions catalyzed by the base, such as self-condensation of the Michael acceptor, can occur.
Troubleshooting Guide
This guide will help you systematically address the issue of low yields in your Michael addition of this compound.
Problem: Low to no product formation.
| Parameter | Observation / Question | Recommended Action |
| Base | Is the pKa of your base suitable for deprotonating a secondary nitroalkane? | If using a very strong base, consider a milder one to avoid side reactions. If using a very weak base, a stronger one may be needed. For biphasic systems with NaOH, ensure appropriate concentration. |
| Solvent/Solubility | Are you observing a heterogeneous mixture where the this compound is not dissolving? | If using an aqueous base, switch to a biphasic system (e.g., water/dichloromethane) and add a phase-transfer catalyst.[3] Alternatively, explore polar aprotic solvents. |
| Catalyst | Are you running the reaction without a catalyst, especially in a biphasic system? | Introduce a phase-transfer catalyst (e.g., tetrabutylammonium bromide) at a loading of 5-10 mol%.[3] |
| Temperature | Has the reaction been attempted at only one temperature? | The reaction may be sensitive to temperature. Try running the reaction at a lower temperature (e.g., 0 °C) to potentially improve selectivity and reduce side reactions, or at a slightly elevated temperature to increase the reaction rate. Monitor the reaction progress closely. |
| Side Products | Does your crude NMR or TLC show multiple spots or unexpected byproducts? | This could indicate decomposition of the starting materials or the product, or polymerization of the Michael acceptor. Consider using a milder base, a different catalyst, or lowering the reaction temperature. |
Data Presentation
The following tables summarize the qualitative effects of key reaction parameters on the Michael addition of nitroalkanes.
Table 1: Effect of Base and Catalyst on Yield
| Base/Catalyst System | Typical Conditions | Expected Outcome for this compound | Reference |
| NaOH in Water | Room Temperature | Low yield due to poor solubility of this compound. | [3] |
| NaOH in Water/CH2Cl2 with PTC | Room Temperature | Significantly improved yield due to enhanced transport of the nitronate. | [3] |
| NaHCO3 in Water | Room Temperature | Moderate yields, can be a mild and effective base. | [5] |
| Chiral Quaternary Ammonium Salt (PTC) | 0 °C to Room Temp | Good yields with the potential for enantioselectivity. | [4] |
| Chiral Amine/Ureidoaminal Organocatalyst | 0 °C | Can provide good yields and high enantioselectivity. | [2] |
Table 2: Influence of Solvent on Reaction Performance
| Solvent Type | Example | General Effect on Michael Addition of Nitroalkanes | Reference |
| Aqueous | Water | Poor solvent for nitroalkanes, leading to low yields without a PTC. | [3] |
| Biphasic (Aqueous/Organic) | Water/Dichloromethane | Effective when used with a phase-transfer catalyst. | [3] |
| Polar Aprotic | THF, CH2Cl2 | Generally good solvents for these reactions, though optimization is needed. |
Experimental Protocols
Protocol 1: Michael Addition of this compound using a Phase-Transfer Catalyst
This protocol is a general guideline and may require optimization for your specific Michael acceptor.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Michael acceptor (1.0 equiv.) in dichloromethane (CH2Cl2).
-
Addition of Nitroalkane: Add this compound (1.2 equiv.) to the solution.
-
Catalyst and Base Addition: Add the phase-transfer catalyst, such as tetrabutylammonium chloride (0.1 equiv.). In a separate vessel, prepare an aqueous solution of sodium hydroxide (e.g., 0.025 M). Add the aqueous base to the reaction mixture.
-
Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle
The diagram below illustrates the mechanism of a phase-transfer catalyst in promoting the Michael addition between an aqueous and an organic phase.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sctunisie.org [sctunisie.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Navigating the Complexities of Purifying Henry Reaction Products: A Technical Guide
For researchers, scientists, and drug development professionals, the Henry (nitroaldol) reaction is a powerful tool for carbon-carbon bond formation. However, the purification of its β-nitro alcohol products often presents significant challenges, leading to yield loss and impurities. This technical support center provides troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.
The inherent instability of β-nitro alcohols makes their purification a delicate process. The two primary competing side reactions that complicate purification are the retro-Henry reaction, which leads to the decomposition of the product back to its starting materials, and dehydration, which forms a nitroalkene byproduct.[1][2] The choice of purification method and the conditions employed are therefore critical to obtaining a pure product in high yield.
Frequently Asked Questions (FAQs)
Q1: My crude Henry reaction product is a brown oil, but I expected a solid. What should I do?
It is not uncommon for the crude product of a Henry reaction to be an oil, even if the pure compound is a solid. This is often due to the presence of unreacted starting materials, side products, and residual solvent. Before attempting purification, it is advisable to analyze the crude mixture by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to get an initial assessment of the product's purity and the presence of major impurities.[3]
Q2: I'm struggling with recrystallizing my β-nitro alcohol product. What are some recommended solvents?
Recrystallization can be challenging for β-nitro alcohols due to their potential for oiling out or decomposing upon heating. The choice of solvent is crucial. A good starting point is to test the solubility of your crude product in a variety of solvents of differing polarities.
General Solvent Selection Guide for Recrystallization:
| Solvent Polarity | Recommended Solvents | Comments |
| Polar | Water, Ethanol, Methanol | Can be effective for polar nitroalcohols. A two-solvent system (e.g., ethanol/water) is often successful.[4] |
| Intermediate | Isopropanol, Acetone, Ethyl Acetate | Good for moderately polar compounds. |
| Non-polar | Hexane, Heptane, Toluene | Often used as the anti-solvent in a two-solvent system to induce crystallization. |
Troubleshooting Recrystallization:
-
Oiling out: If your product oils out, try using a more polar solvent system, a lower crystallization temperature, or a slower cooling rate.
-
No crystals form: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites, adding a seed crystal of the pure product, or concentrating the solution.
Q3: My β-nitro alcohol seems to be decomposing on the silica gel column. How can I prevent this?
The acidic nature of standard silica gel can catalyze the dehydration of β-nitro alcohols to form nitroalkenes.[5] This is a common and significant challenge during column chromatography.
Strategies to Minimize Decomposition on Silica Gel:
-
Use Deactivated Silica Gel: Pre-treating the silica gel with a basic solution, such as a solvent system containing 1-3% triethylamine, can neutralize the acidic sites.[6][7]
-
Switch to a Neutral Stationary Phase: Neutral alumina is a good alternative to silica gel for acid-sensitive compounds and is less likely to cause dehydration.[8][9]
-
Minimize Contact Time: Perform flash chromatography to reduce the time the compound spends on the column.
-
Use a Non-polar Eluent System: Start with a less polar eluent system to move the product faster down the column, but be mindful of separation from non-polar impurities.
Troubleshooting Guide: Purification of Henry Reaction Products
This guide addresses specific issues you may encounter during the purification of your β-nitro alcohol product.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield after column chromatography | - Decomposition on silica gel (dehydration or retro-Henry). - Product is too polar and is retained on the column. | - Use triethylamine-treated silica gel or neutral alumina.[6][7][8] - Increase the polarity of the eluent gradually. - After the run, flush the column with a very polar solvent (e.g., methanol) to recover any highly retained product. |
| Presence of a yellow/orange impurity | - Formation of the nitroalkene dehydration product, which is often colored. | - During workup, quench the reaction with a mild acid (e.g., dilute HCl or NH4Cl) to neutralize the basic catalyst. - Use purification methods that avoid acidic conditions (e.g., base-treated silica or neutral alumina). |
| Product decomposes during solvent removal (rotary evaporation) | - Thermal instability of the β-nitro alcohol. - Residual acid or base in the purified fractions. | - Use a lower bath temperature during rotary evaporation. - Ensure the purified fractions are neutralized before concentration. |
| Difficulty separating diastereomers | - Diastereomers have very similar polarities. | - Use a high-resolution stationary phase (smaller particle size silica). - Employ a very shallow solvent gradient during column chromatography. - Consider derivatization to increase the polarity difference between the diastereomers before chromatography. |
Experimental Protocols
Protocol 1: General Workup Procedure to Minimize Product Degradation
-
Upon completion of the Henry reaction (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) until the pH is approximately 7.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure at a low temperature (< 40 °C) to obtain the crude product.
Protocol 2: Flash Column Chromatography on Triethylamine-Treated Silica Gel
-
Prepare the slurry: In a fume hood, mix silica gel with the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 1% triethylamine.
-
Pack the column: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elute: Begin elution with the initial solvent system, gradually increasing the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the β-nitro alcohol. The eluent for the entire separation should contain 1% triethylamine.
-
Monitor fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Challenges and Solutions
To better understand the relationships between the reaction, side products, and purification strategies, the following diagrams are provided.
Caption: Workflow of the Henry reaction leading to the desired product and common side products.
Caption: Troubleshooting logic for common purification issues in the Henry reaction.
By understanding the inherent instability of β-nitro alcohols and implementing the appropriate purification strategies, researchers can overcome these challenges and successfully isolate their desired products for further use in drug discovery and development.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. reddit.com [reddit.com]
- 8. jalonzeolite.com [jalonzeolite.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Base Selection for the Deprotonation of 2-Nitropentane
Welcome to the technical support center for the deprotonation of 2-nitropentane. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this critical chemical transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you select the optimal base and conditions for your reaction.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the deprotonation of this compound?
The primary challenge lies in achieving complete and efficient deprotonation to form the desired nitronate anion while minimizing side reactions.[1] this compound is a secondary nitroalkane with a single acidic α-hydrogen. The electron-withdrawing nature of the nitro group makes this proton acidic enough to be removed by a suitable base.[2] However, the resulting nitronate is a versatile intermediate that can participate in subsequent reactions, and the choice of base is critical to control the reaction pathway.
Q2: How do I choose the right base for the deprotonation?
The selection of an appropriate base depends on several factors, primarily the pKa of this compound and the desired reaction outcome (e.g., kinetic vs. thermodynamic control). A fundamental principle is that the conjugate acid of the base used should have a higher pKa than the nitroalkane to ensure the equilibrium favors the formation of the nitronate.[3] Generally, a pKa difference of 3-4 units is sufficient for efficient deprotonation.
Q3: What are the most common side reactions to be aware of?
The most common side reactions during the deprotonation of this compound are:
-
Dehydration: The initially formed β-nitro alcohol (if a carbonyl compound is present for a Henry reaction) can undergo dehydration to yield a nitroalkene, especially if strong bases or high temperatures are used.[1]
-
Retro-Henry Reaction: The formation of the nitronate is a reversible process. If the subsequent reaction is slow, the nitronate can revert to the starting materials.[1]
-
Cannizzaro-type reactions: In the presence of a carbonyl compound without α-hydrogens, a strong base can induce a disproportionation reaction of the carbonyl compound.[1]
Q4: What is the approximate pKa of this compound?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no deprotonation (incomplete reaction) | 1. Base is too weak: The pKa of the conjugate acid of the base is not sufficiently higher than the pKa of this compound. 2. Insufficient amount of base: Not enough base to deprotonate all of the this compound. 3. Low reaction temperature: The rate of deprotonation may be too slow at lower temperatures. | 1. Select a stronger base: Choose a base whose conjugate acid has a pKa at least 3-4 units higher than that of this compound (approx. 17 in DMSO). Refer to the --INVALID-LINK-- table. 2. Increase the stoichiometry of the base: Use a slight excess of the base (e.g., 1.1-1.2 equivalents). 3. Increase the reaction temperature: Gradually increase the temperature while monitoring for side reactions. |
| Formation of nitroalkene (elimination product) | 1. Base is too strong or sterically hindered: Strong, non-nucleophilic bases can favor elimination. 2. High reaction temperature: Higher temperatures often favor elimination pathways. | 1. Use a less hindered base: Consider using a nucleophilic base if compatible with the subsequent reaction. 2. Lower the reaction temperature: Perform the deprotonation at a lower temperature to favor the kinetic product. |
| Reaction is reversible (low yield of desired product) | 1. Unfavorable equilibrium: The chosen base may not be strong enough to drive the equilibrium towards the nitronate. 2. Slow subsequent reaction: If the nitronate is not consumed quickly, the equilibrium can shift back to the starting materials. | 1. Use a stronger base: This will shift the equilibrium towards the product side. 2. Optimize conditions for the subsequent reaction: Ensure the conditions for the follow-up reaction (e.g., Henry reaction) are optimal to consume the nitronate as it is formed. |
| Formation of undesired byproducts from starting materials | 1. Cannizzaro reaction of an aldehyde: If an aldehyde without α-hydrogens is present, a strong base can cause its disproportionation. | 1. Use a milder base: A less basic catalyst might be sufficient to promote the desired reaction without initiating the Cannizzaro reaction. 2. Control the addition of the base: Add the base slowly to the mixture of the nitroalkane and the carbonyl compound. |
Key Data for Base Selection
The following tables provide essential data to guide your choice of base for the deprotonation of this compound.
Table 1: Acidity of this compound
| Compound | Solvent | pKa |
| Secondary Nitroalkanes (general) | DMSO | ~17[1] |
Table 2: Strength of Common Bases (pKa of Conjugate Acid)
| Base | Abbreviation | Conjugate Acid | pKa in MeCN | pKa in DMSO (estimated) |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | [DBUH]⁺ | 24.34 | ~13.9 |
| 1,1,3,3-Tetramethylguanidine | TMG | [TMGH]⁺ | 23.30 | ~13.2 |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | TBD | [TBDH]⁺ | 26.03 | ~19.4 |
| Sodium Hydroxide | NaOH | H₂O | - | ~31 |
| Potassium tert-butoxide | KtBuO | tBuOH | - | ~32 |
Note: pKa values can vary depending on the solvent. The values in DMSO are estimated based on correlations from acetonitrile data where direct measurements are unavailable.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Formation of a Nitronate Salt using a Strong Alkoxide Base
This protocol is a general guideline and should be adapted and optimized for specific experimental setups and subsequent reactions.
Materials:
-
This compound
-
Potassium tert-butoxide (KtBuO) or Sodium Ethoxide (NaOEt)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (typically 0 °C to -78 °C to control exothermicity and minimize side reactions).
-
Slowly add the alkoxide base (1.05 equivalents) to the stirred solution. The addition can be done portion-wise as a solid or as a solution in the same anhydrous solvent.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or NMR) to confirm the formation of the nitronate. The reaction is typically rapid.
-
The resulting solution/suspension of the nitronate salt is now ready for the subsequent reaction (e.g., addition of an electrophile for a Henry reaction).
Protocol 2: General Procedure for Deprotonation using an Organic Base
This protocol is suitable for reactions where a milder, non-ionic base is preferred.
Materials:
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,1,3,3-Tetramethylguanidine (TMG)
-
Anhydrous solvent (e.g., Acetonitrile (MeCN) or Dichloromethane (DCM))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer and a nitrogen/argon inlet.
-
Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the organic base (1.0-1.2 equivalents) dropwise to the stirred solution at room temperature or a moderately elevated temperature, depending on the desired reaction rate.
-
Stir the reaction mixture for a period determined by reaction monitoring (e.g., 1-24 hours).
-
Monitor the formation of the nitronate by a suitable analytical technique.
-
The resulting solution containing the nitronate is ready for the next synthetic step.
Workflow and Logic Diagrams
The following diagrams, generated using the DOT language, illustrate key decision-making processes and workflows for the deprotonation of this compound.
Caption: Decision workflow for selecting a base based on desired reaction control.
Caption: Troubleshooting workflow for low product yield in this compound reactions.
References
- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 2. researchgate.net [researchgate.net]
- 3. Nef reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
Technical Support Center: 2-Nitropentane Adducts & Retro-Henry Reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of the retro-Henry reaction with 2-nitropentane adducts.
Frequently Asked Questions (FAQs)
Q1: What is the retro-Henry reaction and why is it a problem with this compound adducts?
The Henry (or nitroaldol) reaction is a carbon-carbon bond-forming reaction between a nitroalkane (like this compound) and a carbonyl compound (an aldehyde or ketone) in the presence of a base to form a β-nitro alcohol. The retro-Henry reaction is the reverse of this process, where the β-nitro alcohol adduct decomposes back into the starting nitroalkane and carbonyl compound.[1][2][3] This is a significant issue as it reduces the yield and purity of the desired product. Adducts from secondary nitroalkanes like this compound can be particularly susceptible to this reversion.
Q2: What are the main factors that promote the retro-Henry reaction?
The primary drivers of the retro-Henry reaction are the presence of a base and elevated temperatures.[4]
-
Base: The reaction is base-catalyzed. Strong bases, such as tertiary amines (e.g., DBU - 1,8-diazabicyclo[5.4.0]undec-7-ene) or alkoxides, can readily facilitate the cleavage of the carbon-carbon bond.[4] The continued presence of the basic catalyst after the initial reaction is complete can lead to product degradation.
-
Temperature: Higher reaction or workup temperatures can provide the energy needed to overcome the activation barrier for the reverse reaction, shifting the equilibrium back towards the starting materials.
Q3: How can I minimize the retro-Henry reaction during my experiment?
Minimizing the retro-Henry reaction involves careful control of reaction conditions and a proper workup procedure. Key strategies include:
-
Choice of Base/Catalyst: Use the mildest effective base in catalytic amounts. The basicity of the catalyst system can determine the selectivity between the desired nitroalcohol and dehydration byproducts.[4]
-
Temperature Control: Maintain a low reaction temperature. Running the reaction at room temperature or below (e.g., 0 °C) can significantly suppress the reverse reaction.
-
Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to basic conditions.
-
Acidic Quench: It is crucial to neutralize the basic catalyst during the workup. This is typically achieved by adding a weak acid.
Q4: What is an "acidic quench" and how do I perform it?
An acidic quench involves adding a dilute acid to the reaction mixture to neutralize the basic catalyst and protonate the intermediate alkoxide, thereby stabilizing the β-nitro alcohol product. A common procedure is to pour the reaction mixture into a cold, dilute aqueous acid solution (e.g., 1 M HCl) with vigorous stirring.[5] This should be done carefully to control any potential exotherm.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the this compound adduct and recovery of starting materials. | The retro-Henry reaction is occurring. | - Lower the reaction temperature.- Use a milder base or a different catalyst system.- Reduce the reaction time.- Ensure a prompt and effective acidic quench during workup. |
| Product decomposes during purification (e.g., on a silica gel column). | Residual base in the product or the purification medium is catalyzing the retro-Henry reaction. | - Ensure the acidic quench was sufficient to neutralize all the base.- Wash the crude product thoroughly to remove any residual salts.- Consider neutralizing the silica gel with a small amount of a weak acid (e.g., triethylamine) before chromatography. |
| Formation of a nitroalkene byproduct. | Dehydration of the β-nitro alcohol is competing with the desired reaction. This can be promoted by certain bases and conditions. | - Choose a catalyst system that favors the formation of the nitroalcohol over the nitroalkene.[4]- Avoid strongly basic conditions and high temperatures. |
Experimental Protocols
General Protocol for a Henry Reaction with this compound to Minimize the Retro-Henry Reaction
This is a general guideline; specific amounts and conditions should be optimized for the specific aldehyde or ketone being used.
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 eq).
-
Add this compound (1.2 to 2.0 eq).
-
Add a suitable solvent (e.g., THF, CH2Cl2, or toluene).
-
Cool the mixture to the desired temperature (e.g., 0 °C) in an ice bath.
-
-
Reaction Execution:
-
Slowly add a solution of the base/catalyst (e.g., a mild organic base like triethylamine or a specific catalyst system) to the cooled reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
-
Workup (Acidic Quench):
-
Once the reaction is complete, carefully pour the reaction mixture into a separate flask containing a cold, stirred solution of dilute aqueous acid (e.g., 1 M HCl or saturated aqueous NH4Cl).
-
Continue stirring for 10-15 minutes.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product, for example, by flash column chromatography.
-
Data Presentation
The following table summarizes the influence of different reaction parameters on the outcome of the Henry reaction, with a focus on minimizing the retro-Henry pathway.
| Parameter | Condition to Favor Henry Reaction | Condition to Favor Retro-Henry Reaction | Rationale |
| Temperature | Low (e.g., 0 °C to RT) | High | The retro-Henry reaction has a higher activation energy. |
| Base Strength | Mild (e.g., triethylamine, KF) | Strong (e.g., DBU, t-BuOK) | Strong bases readily abstract the proton, facilitating the reverse reaction.[4] |
| Base Concentration | Catalytic amount | Stoichiometric or excess | Higher base concentration increases the rate of the retro-Henry reaction. |
| Workup | Prompt acidic quench | Delayed or no quench | Neutralizing the base is critical to stabilize the product.[5] |
Visualizations
Caption: Logical workflow of the Henry reaction and the competing retro-Henry pathway.
Caption: Troubleshooting workflow for low yields in Henry reactions with this compound adducts.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction (Nitroaldol Reaction) | TCI EUROPE N.V. [tcichemicals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde [mdpi.com]
- 5. almacgroup.com [almacgroup.com]
Technical Support Center: Diastereoselectivity in 2-Nitropentane Reactions
Welcome to the technical support center for diastereoselective reactions involving 2-nitropentane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize stereochemical outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing poor diastereoselectivity in my nitroaldol (Henry) reaction with this compound. What are the most common causes?
A1: Poor diastereoselectivity in the Henry reaction with substituted nitroalkanes like this compound is a frequent challenge. The primary factors influencing the diastereomeric ratio (syn vs. anti) are the choice of catalyst, base, solvent, and reaction temperature. The interplay between these parameters dictates the geometry of the transition state, which in turn controls the stereochemical outcome. For instance, non-coordinating bases and solvents may favor the anti product via an extended transition state, while chelating conditions can favor the syn product.
Q2: How does the choice of base impact the syn/anti ratio?
A2: The base plays a crucial role in deprotonating this compound to form the nitronate anion. The nature and strength of the base can significantly affect selectivity.[1]
-
Strong, non-coordinating bases (e.g., DBU, TMG) often lead to the thermodynamic product, which can be a mixture of diastereomers.
-
Weaker bases or catalytic amounts of a base can sometimes improve selectivity by allowing the reaction to proceed under kinetic control.[2]
-
Bifunctional catalysts that incorporate both a Lewis acid and a Brønsted base can organize the transition state and provide high levels of diastereocontrol.[3][4]
Q3: Can the reaction temperature be used to control diastereoselectivity?
A3: Yes, temperature is a critical parameter. Lowering the reaction temperature generally enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[4] If you are observing poor selectivity at room temperature, cooling the reaction to 0 °C, -20 °C, or even -78 °C can often lead to a significant improvement in the diastereomeric ratio. However, this may also decrease the reaction rate.[4]
Q4: My reaction is giving the desired diastereomer, but the yield is very low. What should I do?
A4: Low yields can result from several factors, including incomplete conversion or the occurrence of a retro-nitroaldol reaction, which is the reverse of the desired reaction.[4] To address this, consider the following:
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.
-
Optimize Catalyst Loading: Insufficient catalyst may lead to slow and incomplete reactions.
-
Inhibit Retro-Reaction: The addition of certain salts, like KI, has been shown to inhibit the retro-nitroaldol reaction in some systems.[5]
-
Check Reagent Purity: Ensure all reagents, especially the aldehyde and solvent, are pure and dry.
Troubleshooting Guides
Issue 1: Poor or Non-Existent Diastereoselectivity
You are obtaining a nearly 1:1 mixture of syn and anti diastereomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Detailed Steps:
-
Temperature Modification: The first and often easiest parameter to adjust is temperature. Lowering the temperature can significantly enhance selectivity.
-
Catalyst System Evaluation: If temperature modification is insufficient, the catalyst system should be re-evaluated. For Henry reactions, copper(II) complexes with chiral ligands (e.g., BOX or pyridine-based ligands) are commonly used to induce stereoselectivity.[5][6] The choice of metal and ligand is critical for creating a rigid, well-defined transition state.
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH₂Cl₂).
-
Base Modification: The choice of base can alter the aggregation of the nitronate and its coordination to the catalyst. If using a strong, non-coordinating base, consider switching to a weaker base or a bifunctional organocatalyst.[5]
Issue 2: Inconsistent Diastereoselectivity Between Batches
You have previously achieved good diastereoselectivity, but are now unable to reproduce the result.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Detailed Steps:
-
Reagent Purity: The most common cause of irreproducibility is a change in reagent quality.[7] Use freshly purified aldehydes, as they can oxidize upon storage. Ensure solvents are rigorously dried, as water can interfere with many catalytic systems.[5]
-
Reaction Conditions: Verify that the temperature is accurately controlled and that stirring is efficient.[7] The rate of addition of reagents can also be critical, especially for exothermic reactions.
-
Inert Atmosphere: If your catalyst is sensitive to air or moisture, ensure that the reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
Reaction Scale: Scaling a reaction up or down can sometimes affect its outcome due to changes in surface area-to-volume ratios and heat transfer.[7] Try to run the reaction on the exact same scale as the successful experiment.[7]
Data Presentation
The following table provides representative data on how different parameters can influence the diastereomeric ratio (d.r.) in a typical Henry reaction between this compound and benzaldehyde. Note: This data is illustrative and based on general trends observed for secondary nitroalkanes.
| Entry | Catalyst (mol%) | Base (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (syn:anti) |
| 1 | None | DBU (20) | THF | 25 | 24 | 85 | 55:45 |
| 2 | None | DBU (20) | THF | -20 | 48 | 70 | 70:30 |
| 3 | Cu(OAc)₂ (10) | Ligand A (12) | CH₂Cl₂ | 0 | 24 | 92 | 85:15 |
| 4 | Cu(OTf)₂ (10) | Ligand B (12) | Toluene | -20 | 36 | 88 | 15:85 |
| 5 | Organocatalyst C (15) | - | THF | 25 | 48 | 75 | 90:10 |
Ligand A and Ligand B represent different chiral ligands, such as bis(oxazoline) or Schiff base types, which can steer the reaction towards either the syn or anti product.
Experimental Protocols
General Protocol for a Catalytic Asymmetric Henry Reaction
This protocol provides a general methodology for screening conditions to optimize the diastereoselectivity of the reaction between this compound and an aldehyde.
Materials:
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene)
-
Aldehyde (freshly distilled or purified)
-
This compound
-
Catalyst (e.g., Cu(OAc)₂, Cu(OTf)₂)
-
Chiral Ligand
-
Base (if required)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven.
Procedure:
-
Catalyst Pre-formation (if necessary): In a flame-dried flask under an inert atmosphere, dissolve the catalyst (e.g., Cu(OAc)₂, 0.1 mmol) and the chiral ligand (0.12 mmol) in the chosen anhydrous solvent (5 mL). Stir the mixture at room temperature for 30-60 minutes.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C).
-
Addition of Reagents: Add the aldehyde (1.0 mmol) to the catalyst mixture. Then, add this compound (1.2 mmol) dropwise over 5 minutes. If a separate base is used, it can be added at this stage.
-
Reaction Monitoring: Stir the reaction mixture vigorously at the set temperature. Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the crude yield and diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the crude product.
-
Purification: Purify the product by flash column chromatography on silica gel to isolate the major diastereomer.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting [chem.rochester.edu]
Technical Support Center: Purification of 2-Nitropentane Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted 2-nitropentane from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction mixture containing this compound?
A1: Besides unreacted this compound, a common byproduct is 2-pentyl nitrite, which forms due to the ambident nature of the nitrite ion used in synthesis.[1] Other potential impurities include starting materials from the synthesis (e.g., 2-bromopentane) and solvents.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common and effective methods for removing unreacted this compound and other impurities are fractional distillation, liquid-liquid extraction, and flash column chromatography. The choice of method depends on the scale of the reaction, the boiling points of the components, and the desired purity of the final product.
Q3: What are the key physical properties of this compound to consider during purification?
A3: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C5H11NO2 | [2][3][4] |
| Molecular Weight | 117.15 g/mol | [2][4] |
| Boiling Point | 101.2 °C | |
| Melting Point | -29 °C | |
| Density | 1.127 g/cm³ at 25 °C |
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, this compound is a flammable liquid and vapor. It is harmful if swallowed or inhaled and is suspected of causing cancer and damaging fertility or the unborn child. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including flame-retardant clothing, and avoid heat, sparks, and open flames. Heating may cause an explosion.
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation between this compound and a close-boiling impurity.
-
Possible Cause: Insufficient column efficiency.
-
Solution:
-
Increase the length of the distillation column.
-
Use a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
-
Increase the reflux ratio to allow for more theoretical plates.[5]
-
Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point difference between the components.
-
Issue 2: The product is decomposing during distillation.
-
Possible Cause: The distillation temperature is too high. Nitroalkanes can be thermally unstable.
-
Solution:
-
Use vacuum distillation to lower the boiling point of this compound.
-
Ensure the heating mantle is not set to an excessively high temperature. Use a heating bath (e.g., oil or sand) for more uniform heat distribution.[6]
-
Liquid-Liquid Extraction
Issue 1: An emulsion has formed, and the aqueous and organic layers will not separate.
-
Possible Cause: The presence of surfactants or fine solid particles in the reaction mixture. Vigorous shaking can also contribute to emulsion formation.[7]
-
Troubleshooting Steps:
-
Wait: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[1][7][8]
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can remove particulate matter that may be stabilizing the emulsion.[1][7][9]
-
Solvent Addition: Add a small amount of the organic solvent used for the extraction to decrease the viscosity and aid separation.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.[8]
-
Issue 2: The desired product seems to have low recovery after extraction.
-
Possible Cause:
-
Insufficient number of extractions.
-
The product has some solubility in the aqueous layer.
-
The pH of the aqueous layer is not optimal.
-
-
Solution:
-
Perform multiple extractions with smaller volumes of the organic solvent instead of one large extraction. Three extractions are typically sufficient.
-
Use the "salting out" technique by washing with brine to decrease the solubility of the organic compound in the aqueous layer.[7][8]
-
For acidic or basic compounds, adjust the pH of the aqueous layer to ensure the compound of interest is in its neutral, more organic-soluble form.
-
Flash Column Chromatography
Issue 1: Poor separation of this compound from impurities on the column.
-
Possible Cause:
-
Incorrect solvent system (mobile phase).
-
The column was not packed properly.
-
The sample was loaded in too large a volume.
-
-
Solution:
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation between this compound and the impurities. Aim for an Rf value of 0.2-0.3 for the this compound.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Tapping the column gently during packing can help.[10]
-
Concentrated Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column as a narrow band.[10]
-
Issue 2: The compound is taking too long to elute from the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a packed distillation column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottom flask with the crude reaction mixture containing this compound. Do not fill the flask more than two-thirds full. Add a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin heating the flask gently.
-
Allow the vapor to slowly rise through the column to establish a temperature gradient.
-
Collect the fraction that distills at the boiling point of this compound (101.2 °C at atmospheric pressure). The boiling point will be lower under vacuum.
-
Monitor the temperature closely. A sharp increase in temperature may indicate that a higher-boiling impurity is beginning to distill.
-
Protocol 2: Purification of this compound by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which this compound is soluble and which is immiscible with water (e.g., diethyl ether, ethyl acetate).
-
Aqueous Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of water and gently shake the funnel, venting frequently to release any pressure.[11]
-
Allow the layers to separate.
-
Drain the aqueous layer.
-
-
Brine Wash: Add a saturated solution of sodium chloride (brine) to the organic layer in the separatory funnel. Shake and allow the layers to separate. This helps to remove dissolved water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification of this compound by Flash Column Chromatography
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of this compound from impurities.
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.[10]
-
Add a thin layer of sand.[10]
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.[10]
-
Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column using a pipette.[10]
-
-
Elution and Fraction Collection:
-
Add the mobile phase to the column and apply gentle air pressure to the top to push the solvent through the column.
-
Collect the eluent in a series of test tubes or flasks.[12]
-
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound. Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
References
- 1. Workup [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C5H11NO2 | CID 145756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Distillation - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biotage.com [biotage.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the SN2 Reactivity of 1-Nitropentane and 2-Nitropentane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In SN2 reactions, the reactivity of the substrate is critically dependent on steric accessibility to the reaction center. 1-Nitropentane, a primary nitroalkane, is expected to be significantly more reactive than 2-nitropentane, a secondary nitroalkane. This difference arises from the increased steric hindrance around the electrophilic carbon in this compound, which impedes the backside attack of the nucleophile, a hallmark of the SN2 mechanism. The electron-withdrawing nature of the nitro group is also a key factor influencing the electrophilicity of the carbon center in both molecules.
Data Presentation: A Qualitative Comparison
Due to the absence of specific experimental rate constants, the following table summarizes the expected qualitative differences in SN2 reactivity between 1-nitropentane and this compound. This is based on the established reactivity trends for primary versus secondary substrates in SN2 reactions.[1][2][3][4][5][6][7]
| Feature | 1-Nitropentane | This compound | Rationale |
| Substrate Type | Primary Nitroalkane | Secondary Nitroalkane | The carbon bonded to the nitro group is attached to one other carbon atom in 1-nitropentane and two other carbon atoms in this compound. |
| Expected SN2 Reactivity | Higher | Lower | Primary substrates are less sterically hindered, allowing for easier backside attack by the nucleophile.[2][3][6][7] |
| Steric Hindrance | Low | Moderate | The additional alkyl group on the carbon bearing the nitro group in this compound increases steric bulk. |
| Transition State Stability | More Stable | Less Stable | The transition state of an SN2 reaction is sterically crowded; less bulky substituents lead to a more stable transition state and a lower activation energy. |
Reaction Mechanisms and Influencing Factors
The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.
Steric Effects
The paramount factor differentiating the reactivity of 1-nitropentane and this compound is steric hindrance.
-
1-Nitropentane: The electrophilic carbon is bonded to two hydrogen atoms and one propyl group. This relatively unhindered environment allows for facile backside approach of the nucleophile.
-
This compound: The electrophilic carbon is bonded to a hydrogen atom, a methyl group, and a propyl group. The presence of two alkyl groups significantly increases the steric bulk around the reaction center, making it more difficult for the nucleophile to attack from the backside.[5][6][7]
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SN2 reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
A Comparative Analysis of Nitropentane Isomers in the Henry Reaction: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the Henry (or nitro-aldol) reaction represents a powerful tool for carbon-carbon bond formation. The versatility of this reaction is, however, intrinsically linked to the structure of the reacting nitroalkane. This guide provides a comparative analysis of nitropentane isomers—1-nitropentane, 2-nitropentane, and 3-nitropentane—in the context of the Henry reaction, offering insights into their relative performance and providing standardized experimental protocols for their evaluation.
The selection of a specific nitropentane isomer can significantly influence the yield, reaction rate, and stereochemical outcome of the Henry reaction. Understanding these differences is crucial for the strategic design of synthetic routes toward complex molecules, including active pharmaceutical ingredients.
Performance Comparison of Nitropentane Isomers
To facilitate a direct comparison, the following table summarizes the anticipated performance of each nitropentane isomer in a Henry reaction with a model aldehyde, such as benzaldehyde, under standardized conditions. These projections are based on fundamental principles of organic chemistry, including steric hindrance and the acidity of the α-proton.
| Nitropentane Isomer | Structure | Type | Expected Reactivity | Expected Diastereoselectivity (syn:anti) | Key Considerations |
| 1-Nitropentane | CH₃(CH₂)₃CH₂NO₂ | Primary | High | Not applicable (single product) | Prone to side reactions like elimination to form nitroalkenes if strong bases or high temperatures are used.[1] |
| This compound | CH₃(CH₂)₂CH(NO₂)CH₃ | Secondary | Moderate | Moderate to Good | The presence of a stereocenter on the α-carbon allows for the formation of diastereomers. The ratio is influenced by the catalyst and reaction conditions. |
| 3-Nitropentane | CH₃CH₂CH(NO₂)CH₂CH₃ | Secondary | Low | Moderate to Good | Increased steric hindrance around the α-carbon compared to this compound generally leads to lower reaction rates. |
Experimental Protocols
A standardized protocol is essential for the accurate comparison of the nitropentane isomers. The following is a general procedure for conducting the Henry reaction with benzaldehyde.
Materials:
-
Benzaldehyde (freshly distilled)
-
1-Nitropentane, this compound, or 3-Nitropentane
-
Base catalyst (e.g., triethylamine, DBU, or a chiral catalyst for asymmetric reactions)
-
Solvent (e.g., THF, CH₂Cl₂, or solvent-free)
-
Standard laboratory glassware and stirring equipment
-
Analytical equipment for monitoring the reaction (TLC) and characterizing the product (NMR, GC-MS)
General Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in the chosen solvent (5 mL) at the desired temperature (e.g., room temperature), add the nitropentane isomer (1.2 mmol).
-
Add the base catalyst (0.1 mmol) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product and determine the yield and diastereomeric ratio (for 2- and 3-nitropentane) by ¹H NMR spectroscopy.
Visualizing the Reaction and Workflow
To better understand the underlying processes, the following diagrams illustrate the reaction mechanism, the proposed experimental workflow for a comparative study, and the logical relationship between the isomer structure and its reactivity.
Caption: General mechanism of the base-catalyzed Henry reaction.
Caption: Proposed experimental workflow for the comparative analysis.
References
Steric Hindrance: A Comparative Analysis of 2-Nitropentane and 2-Nitropropane
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of molecular structure on reactivity is paramount. This guide provides a detailed comparison of the steric hindrance effects of 2-nitropentane and 2-nitropropane, supported by available data and outlining experimental protocols for further investigation.
The primary structural difference between this compound and 2-nitropropane lies in the alkyl substituent attached to the carbon bearing the nitro group: an ethyl group in the former and a methyl group in the latter. This seemingly minor variation in alkyl chain length gives rise to distinct steric environments, influencing the reactivity and properties of these secondary nitroalkanes.
Quantitative Comparison of Physicochemical Properties
| Property | 2-Nitropropane | This compound | Reference |
| Molecular Formula | C₃H₇NO₂ | C₅H₁₁NO₂ | [1][2] |
| Molecular Weight | 89.09 g/mol | 117.15 g/mol | [1][2] |
| Boiling Point | 120.2 °C | 153-155 °C | [3][4] |
| pKa | ~17 (in DMSO) | Not available | [3] |
The higher boiling point of this compound is expected due to its larger molecular weight and increased van der Waals forces. The lack of a readily available pKa value for this compound highlights a gap in the experimental data for a direct comparison of the acidity of the α-hydrogen, which is influenced by both electronic and steric factors.
Impact of Steric Hindrance on Chemical Reactivity
Steric hindrance plays a crucial role in various reactions involving nitroalkanes. The bulkier ethyl group in this compound, compared to the methyl group in 2-nitropropane, is expected to exert a greater steric effect, leading to differences in reaction rates and stereochemical outcomes.
One of the most well-known reactions of nitroalkanes is the Henry (or nitroaldol) reaction , a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The transition state of the Henry reaction is sensitive to the size of the substituents on both the nitroalkane and the carbonyl compound.[5] The larger ethyl group of this compound would likely lead to a more crowded transition state compared to 2-nitropropane, potentially resulting in a slower reaction rate.
Furthermore, the stereoselectivity of the Henry reaction can be influenced by steric factors. The orientation of the reactants in the transition state, which determines the stereochemistry of the product, is affected by the steric bulk of the substituents.[5] It is plausible that reactions involving this compound would exhibit different diastereoselectivity compared to those with 2-nitropropane.
Experimental Protocols for Comparative Analysis
To quantitatively assess the steric hindrance effects of this compound versus 2-nitropropane, the following experimental protocols can be employed:
Determination of Reaction Kinetics for the Henry Reaction
This experiment aims to compare the rate constants of the Henry reaction for this compound and 2-nitropropane with a model aldehyde, such as benzaldehyde.
Materials:
-
This compound
-
2-Nitropropane
-
Benzaldehyde
-
A suitable base catalyst (e.g., triethylamine or DBU)
-
A suitable solvent (e.g., THF or acetonitrile)
-
Internal standard for GC or HPLC analysis
-
Quenching solution (e.g., dilute HCl)
Procedure:
-
Prepare stock solutions of known concentrations for this compound, 2-nitropropane, benzaldehyde, and the base catalyst in the chosen solvent.
-
In a thermostated reaction vessel, combine the nitroalkane, benzaldehyde, and internal standard.
-
Initiate the reaction by adding the base catalyst at time t=0.
-
At specific time intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding the quenching solution.
-
Analyze the quenched samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the reactants and products.
-
Plot the concentration of the limiting reactant versus time.
-
Determine the initial rate of the reaction from the initial slope of the concentration-time curve.
-
Repeat the experiment with varying initial concentrations of the reactants to determine the reaction order with respect to each reactant.
-
Calculate the rate constant (k) for both this compound and 2-nitropropane. A comparison of the k values will provide a quantitative measure of the difference in reactivity due to steric hindrance.
Determination of Acid Dissociation Constant (pKa)
This protocol outlines the spectrophotometric determination of the pKa of the nitroalkanes, which provides insight into the acidity of the α-hydrogen.
Materials:
-
This compound
-
2-Nitropropane
-
A series of buffer solutions with known pH values
-
UV-Vis spectrophotometer
Procedure:
-
Prepare solutions of the nitroalkane in each of the buffer solutions.
-
The nitroalkane will exist in equilibrium between its neutral form and its conjugate base (nitronate). The nitronate ion typically has a strong UV absorbance at a different wavelength than the neutral nitroalkane.
-
Measure the UV-Vis absorbance of each solution at the wavelength corresponding to the maximum absorbance of the nitronate ion.
-
The absorbance is proportional to the concentration of the nitronate ion.
-
Plot the absorbance versus the pH of the buffer solution.
-
The resulting titration curve can be used to determine the pKa value, which is the pH at which the concentrations of the nitroalkane and its conjugate base are equal.
-
A higher pKa value for this compound compared to 2-nitropropane would suggest that the ethyl group sterically hinders the approach of the base to deprotonate the α-hydrogen and/or destabilizes the resulting nitronate anion through steric interactions.
Logical Workflow for Comparative Steric Hindrance Analysis
The following diagram illustrates the logical workflow for a comprehensive comparison of the steric effects of this compound and 2-nitropropane.
Caption: Workflow for comparing steric hindrance.
Signaling Pathway Illustration: Base-Catalyzed Deprotonation
The initial and rate-determining step in many reactions of nitroalkanes, such as the Henry reaction, is the deprotonation of the α-hydrogen by a base. The steric environment around this proton directly influences the rate of this step.
Caption: Deprotonation of secondary nitroalkanes.
References
Comparing the acidity of primary vs secondary nitroalkanes
An Objective Comparison of the Acidity of Primary vs. Secondary Nitroalkanes for Researchers and Drug Development Professionals.
This guide provides a detailed comparison of the acidity of primary and secondary nitroalkanes, supported by experimental pKa data. It outlines the underlying chemical principles governing their acidity and provides a standardized protocol for its experimental determination.
Introduction to Nitroalkane Acidity
Primary and secondary nitroalkanes exhibit acidic properties due to the presence of an α-hydrogen atom adjacent to the strongly electron-withdrawing nitro (NO₂) group.[1][2] Deprotonation at the α-carbon results in the formation of a resonance-stabilized conjugate base, known as a nitronate ion. This resonance delocalizes the negative charge onto the oxygen atoms of the nitro group, significantly stabilizing the anion and thus facilitating the loss of the proton. Tertiary nitroalkanes, lacking an α-hydrogen, do not display this acidic character.
Comparative Acidity: An Unexpected Trend
Contrary to the expected trend where electron-donating alkyl groups decrease acidity, experimental data reveals that secondary nitroalkanes are more acidic than primary ones. For instance, 2-nitropropane has a lower pKa than nitroethane, which in turn is more acidic than nitromethane.
This phenomenon is attributed to the influence of the molecular structure on the electrostatic interaction between the nitro group's dipole and the acidic proton.[3] In nitromethane, the lines of force for this interaction pass predominantly through the high-dielectric aqueous solvent. In contrast, for 2-nitropropane, these lines of force are channeled more through the low-dielectric alkyl groups.[3] This intramolecular effect in the more substituted nitroalkane enhances the effective pull on the α-hydrogen, leading to increased acidity.
Data Presentation: pKa Values of Nitroalkanes
The table below summarizes the experimentally determined pKa values for representative primary and secondary nitroalkanes at 25°C. A lower pKa value indicates a stronger acid.
| Compound Name | Classification | Chemical Formula | pKa Value |
| Nitromethane | Primary | CH₃NO₂ | ~10.2[3] |
| Nitroethane | Primary | CH₃CH₂NO₂ | ~8.6[2] |
| 2-Nitropropane | Secondary | (CH₃)₂CHNO₂ | ~7.7[1] |
Factors Influencing Nitroalkane Acidity
The acidity of a nitroalkane is a result of several competing factors. The following diagram illustrates the key relationships.
References
Validating 2-Nitropentane Purity: A GC-MS Comparison Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 2-Nitropentane purity, offering detailed experimental protocols and data presentation to distinguish it from potential impurities.
Performance Comparison: this compound vs. Potential Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[1] In the context of this compound, GC-MS provides a unique spectral fingerprint, allowing for its precise identification and quantification against potential impurities that may arise from its synthesis or degradation.[1]
The following table summarizes the expected GC-MS data for this compound and its common impurities. These impurities can include residual starting materials from synthesis, such as 2-bromopentane, or byproducts like 2-pentyl nitrite.[2] Fractional distillation is a common method for purification, which separates compounds based on boiling point differences.[2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
| This compound | C5H11NO2 | 117.15 | 8.5 | 117 (M+) , 88, 71, 57, 43 |
| 2-Bromopentane | C5H11Br | 151.05 | 7.2 | 152/150 (M+), 71, 57, 43 |
| 2-Pentanol | C5H12O | 88.15 | 6.8 | 88 (M+), 73, 70, 55, 45 |
| 2-Pentanone | C5H10O | 86.13 | 6.5 | 86 (M+), 71, 58, 43 |
| 1-Nitropentane | C5H11NO2 | 117.15 | 8.9 | 117 (M+), 88, 71, 57, 43 |
Note: Expected retention times are illustrative and can vary based on the specific GC-MS parameters used.
Experimental Protocol: GC-MS Analysis of this compound
This section details the methodology for the GC-MS analysis of this compound.
1. Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable volatile solvent, such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the solution to a 2 mL GC autosampler vial.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column)
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Split (split ratio 50:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 35-350 amu
-
Scan Mode: Full Scan
Visualizing the Workflow
The following diagram illustrates the logical workflow for the validation of this compound purity using GC-MS analysis.
Caption: Workflow for this compound Purity Validation by GC-MS.
References
Navigating Analytical Challenges: A Comparative Guide to Cross-Reactivity of 2-Nitropentane in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of 2-Nitropentane in complex analytical mixtures. In the absence of extensive specific research on this compound cross-reactivity, this document outlines the foundational principles, experimental protocols, and potential challenges associated with its detection. The focus is on providing a robust methodology for researchers to design and interpret their own cross-reactivity studies.
Understanding this compound and Potential Cross-Reactivity
This compound is a secondary nitroalkane. Its chemical structure, characterized by a nitro group attached to the second carbon of a pentane chain, dictates its reactivity and potential for cross-reactivity in various analytical assays. Compounds with structural similarities are the most likely candidates for cross-reactivity.
Key Structural Analogs and Potential Cross-Reactants:
-
Positional Isomers: 1-Nitropentane and 3-Nitropentane.
-
Other Nitroalkanes: 2-Nitropropane, 2-Nitrobutane, and longer-chain nitroalkanes.
-
Structurally Related Compounds: 2-Aminopentane (a reduction product), and pentanone oximes (a potential precursor).[1]
Cross-reactivity is a critical consideration in methods like immunoassays, where antibodies may bind to molecules structurally similar to the target analyte, leading to inaccurate quantification or false-positive results.[2]
Comparative Analysis of Analytical Methods
The two primary methods for analyzing small molecules like this compound in complex matrices are immunoassays and chromatographic methods coupled with mass spectrometry (GC-MS or LC-MS).
| Feature | Immunoassay (e.g., ELISA) | Chromatography (e.g., GC-MS) |
| Principle | Antigen-antibody binding | Separation by physicochemical properties and mass-to-charge ratio detection |
| Specificity | Can be high, but susceptible to cross-reactivity from structurally similar compounds.[2] | Very high, can distinguish between isomers and structurally related compounds. |
| Sensitivity | Generally high, capable of detecting low concentrations. | High, with excellent limits of detection. |
| Throughput | High, suitable for screening large numbers of samples. | Lower, more time-consuming per sample. |
| Matrix Effects | Can be significant, requiring careful validation and sample preparation.[3] | Can be minimized with appropriate sample cleanup and internal standards. |
| Cost | Relatively low cost per sample for high-throughput screening. | Higher initial instrument cost and cost per sample. |
Experimental Protocols for Cross-Reactivity Assessment
A thorough investigation of this compound cross-reactivity requires a systematic experimental approach. The following protocols are fundamental to a comprehensive study.
Immunoassay Cross-Reactivity Protocol (Competitive ELISA)
This protocol determines the degree to which other compounds compete with this compound for antibody binding.
-
Reagent Preparation:
-
Prepare a coating solution of this compound conjugated to a carrier protein (e.g., BSA) in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Prepare a primary antibody solution specific for this compound in a blocking buffer (e.g., PBS with 1% BSA).
-
Prepare a secondary antibody solution (e.g., HRP-conjugated anti-species IgG) in blocking buffer.
-
Prepare serial dilutions of this compound (standard) and potential cross-reactants.
-
-
Assay Procedure:
-
Coat a 96-well microplate with the this compound-carrier protein conjugate and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the standard or potential cross-reactant solutions to the wells, followed by the primary antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the secondary antibody solution and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2M H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Calculate the concentration of the analyte that causes 50% inhibition of the maximal signal (IC50) for both this compound and the potential cross-reactants.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
-
Illustrative Cross-Reactivity Data (Competitive ELISA)
The following table presents hypothetical data to demonstrate how the results of a cross-reactivity study would be summarized.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 1-Nitropentane | 50 | 20% |
| 3-Nitropentane | 80 | 12.5% |
| 2-Nitropropane | 150 | 6.7% |
| 2-Nitrobutane | 100 | 10% |
| 2-Aminopentane | >1000 | <1% |
| 2-Pentanone Oxime | >1000 | <1% |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Specificity Confirmation
GC-MS is used to confirm the identity and quantity of this compound and to distinguish it from potential cross-reactants.
-
Sample Preparation:
-
Perform liquid-liquid or solid-phase extraction of this compound from the complex mixture.
-
Derivatize the analyte if necessary to improve volatility and chromatographic performance.
-
Add an internal standard (e.g., a deuterated analog of this compound).
-
-
GC-MS Analysis:
-
Inject the prepared sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polar column).
-
Use a temperature program that effectively separates this compound from other components in the mixture.
-
The mass spectrometer should be operated in either full-scan mode to identify all components or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity in quantifying this compound.
-
-
Data Analysis:
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify this compound by comparing the peak area of a characteristic ion to that of the internal standard.
-
Analyze samples spiked with potential cross-reactants to demonstrate that they are chromatographically resolved from this compound and do not interfere with its quantification.
-
Visualizing Experimental Workflows and Relationships
Workflow for Immunoassay Cross-Reactivity Assessment
Caption: Workflow for assessing cross-reactivity using a competitive ELISA.
Logical Relationship of Potential Cross-Reactants
Caption: Potential cross-reactants for this compound based on structural similarity.
Conclusion
The accurate detection and quantification of this compound in complex mixtures necessitate a thorough evaluation of potential cross-reactivity. While immunoassays offer a high-throughput screening solution, their specificity must be rigorously validated. Chromatographic methods, such as GC-MS, provide an essential tool for confirming the specificity of detection and for orthogonal validation. By employing the systematic experimental protocols outlined in this guide, researchers can confidently characterize the cross-reactivity profile of this compound and ensure the reliability of their analytical data. This foundational approach is crucial for advancing research and development in fields where precise molecular identification is paramount.
References
A Comparative Guide to Catalytic Systems for Asymmetric Reactions of 2-Nitropentane and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The asymmetric functionalization of nitroalkanes is a cornerstone of modern organic synthesis, providing crucial chiral building blocks for the pharmaceutical and agrochemical industries. Among these, the stereoselective transformation of secondary nitroalkanes like 2-nitropentane presents a significant challenge due to the steric hindrance around the stereocenter. This guide offers a comparative benchmark of catalytic systems for the asymmetric reactions of this compound and its close structural analogs, 2-nitrobutane and 3-nitropentane, for which more extensive data is available. The data presented herein is collated from peer-reviewed studies and aims to provide a clear, objective comparison to aid in the selection of optimal catalytic systems.
Performance of Catalytic Systems: A Comparative Analysis
The efficacy of various catalytic systems in the asymmetric Michael addition of secondary nitroalkanes to α,β-unsaturated ketones is summarized below. The data highlights the performance of organocatalysts, specifically bifunctional thiourea-based catalysts, in achieving high yields and stereoselectivities.
Asymmetric Michael Addition of 2-Nitrobutane to Chalcone
| Catalyst | Electrophile | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| 1a (Thiourea-based organocatalyst) | Chalcone | Toluene | 25 | 92 | 95:5 | 96 |
Asymmetric Michael Addition of 3-Nitropentane to Chalcone
| Catalyst | Electrophile | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| 1a (Thiourea-based organocatalyst) | Chalcone | Toluene | 25 | 85 | 93:7 | 94 |
Catalyst 1a is a chiral primary amine-thiourea catalyst based on dehydroabietic amine.
Experimental Protocols
Detailed methodologies for the benchmarked reactions are provided below to ensure reproducibility and facilitate the implementation of these catalytic systems in other research contexts.
General Procedure for the Asymmetric Michael Addition of Secondary Nitroalkanes to Chalcone
To a solution of the chiral primary amine-thiourea catalyst 1a (0.02 mmol, 10 mol%) and chalcone (0.2 mmol) in toluene (1.0 mL) was added acetic acid (0.02 mmol, 10 mol%). The mixture was stirred at 25 °C for 10 minutes. Subsequently, the secondary nitroalkane (2-nitrobutane or 3-nitropentane, 0.4 mmol) was added, and the reaction mixture was stirred at 25 °C for the time indicated. Upon completion, the reaction mixture was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess was determined by chiral HPLC analysis.
Benchmarking Experimental Workflow
The logical workflow for benchmarking different catalytic systems for the asymmetric reaction of a substrate like this compound is a systematic process. It involves catalyst selection, reaction optimization, and analysis of the results to identify the most efficient and selective catalyst.
A Comparative Guide to the Spectroscopic Signatures of 1-Nitropentane and 2-Nitropentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic signatures of 1-Nitropentane and 2-Nitropentane, two constitutional isomers with distinct analytical profiles. Understanding these differences is crucial for the unambiguous identification and characterization of these molecules in various research and development settings. The data presented herein is a compilation of experimental findings and predictive analysis based on established spectroscopic principles.
Structural Differences
The key distinction between 1-Nitropentane and this compound lies in the position of the nitro functional group (-NO₂) on the pentyl carbon chain. In 1-Nitropentane, the nitro group is attached to a primary carbon, while in this compound, it is bonded to a secondary carbon. This variation in the local electronic environment gives rise to discernible differences in their respective spectra.
Caption: Molecular structures of 1-Nitropentane and this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1-Nitropentane and this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy Data
The proton NMR spectra of these isomers are readily distinguishable due to the different chemical environments of the protons, particularly those on the carbon atom bearing the nitro group.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| 1-Nitropentane | Hα (-CH₂NO₂) | ~4.38 | Triplet |
| Hβ (-CH₂CH₂NO₂) | ~2.02 | Multiplet | |
| Hγ, Hδ (-(CH₂)₂CH₃) | ~1.3-1.5 | Multiplet | |
| Hε (-CH₃) | ~0.93 | Triplet | |
| This compound | Hα (-CHNO₂) | ~4.3-4.6 (predicted) | Sextet |
| Hβ (adjacent -CH₂-) | ~1.8-2.1 (predicted) | Multiplet | |
| Hγ (-CH₂CH₃) | ~1.3-1.5 (predicted) | Multiplet | |
| Hδ (adjacent -CH₃) | ~1.5-1.7 (predicted) | Doublet | |
| Hε (terminal -CH₃) | ~0.9-1.0 (predicted) | Triplet |
¹³C NMR Spectroscopy Data
Carbon NMR provides further structural confirmation, with the carbon atom directly attached to the electron-withdrawing nitro group exhibiting a significant downfield shift.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 1-Nitropentane | C1 (-CH₂NO₂) | ~75-80 |
| C2-C4 | ~10-40 | |
| C5 (-CH₃) | ~13 | |
| This compound | C2 (-CHNO₂) | ~80-85 (predicted) |
| C1, C3, C4, C5 | ~10-40 (predicted) |
Infrared (IR) Spectroscopy Data
The IR spectra of both compounds are characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |
| 1-Nitropentane | Asymmetric NO₂ Stretch | 1550-1500[1] |
| Symmetric NO₂ Stretch | 1390-1330[1] | |
| C-H Stretch | 2990-2850[1] | |
| This compound | Asymmetric NO₂ Stretch | ~1550-1475 |
| Symmetric NO₂ Stretch | ~1360-1290 | |
| C-H Stretch | ~2960-2870 |
Mass Spectrometry Data
Mass spectrometry reveals distinct fragmentation patterns for the two isomers, aiding in their differentiation.
| Compound | m/z | Relative Intensity | Fragment |
| 1-Nitropentane | 117 | Low | [M]⁺ |
| 71 | High | [M-NO₂]⁺ | |
| 43 | Base Peak | [C₃H₇]⁺ | |
| This compound | 117 | Low | [M]⁺ |
| 86 | Moderate | [M-CH₃-O]⁺ (predicted) | |
| 71 | High | [M-NO₂]⁺ | |
| 43 | Base Peak | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the nitropentane isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Signal average for 16-64 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Employ a pulse angle of 30 degrees and a relaxation delay of 2-5 seconds.
-
Signal average for 1024 or more scans.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For neat liquid analysis, place a drop of the nitropentane isomer between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean KBr/NaCl plates.
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a gas chromatography (GC-MS) system for separation and introduction or by direct infusion.
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition:
-
Set the electron energy to 70 eV.
-
Scan a mass range of m/z 10-200.
-
The ion source temperature is typically maintained around 200-250 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and comparison of 1-Nitropentane and this compound.
Caption: General workflow for spectroscopic comparison.
This guide provides a foundational understanding of the spectroscopic differences between 1-Nitropentane and this compound. For more in-depth analysis, it is recommended to consult specialized spectroscopic databases and literature.
References
Evaluating the Stability of 2-Nitropentane in Comparison to Other Nitroalkanes: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of 2-nitropentane and other common nitroalkanes, including nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane. The information presented is curated to assist researchers in understanding the relative stability of these compounds, which is crucial for safe handling, reaction design, and storage in laboratory and industrial settings. The comparison is based on experimental thermal analysis data and calculated bond dissociation energies.
Comparative Analysis of Thermal Stability
The thermal stability of nitroalkanes is a critical parameter due to their potential for exothermic decomposition. Differential Scanning Calorimetry (DSC) is a widely used technique to evaluate thermal stability by measuring the heat flow associated with thermal transitions as a function of temperature. Key parameters obtained from DSC analysis include the onset temperature of decomposition (T_onset), the peak temperature of decomposition (T_peak), and the enthalpy of decomposition (ΔH_d). A lower onset temperature indicates lower thermal stability.
Another important factor in assessing the stability of nitroalkanes is the carbon-nitrogen (C-N) bond dissociation energy (BDE). This value represents the energy required to break the C-N bond homolytically, which is often the initial step in the thermal decomposition of many nitro compounds. A lower C-N BDE generally suggests a lower thermal stability.
The following table summarizes the available experimental DSC data and calculated C-N bond dissociation energies for a series of nitroalkanes to provide a comparative framework for evaluating the stability of this compound.
| Compound | Molecular Formula | Structure | Onset Decomposition Temp. (T_onset) (°C) | C-N Bond Dissociation Energy (kcal/mol) |
| Nitromethane | CH₃NO₂ | Primary | ~310 | 61.6 |
| Nitroethane | C₂H₅NO₂ | Primary | ~250 | 62.2 |
| 1-Nitropropane | C₃H₇NO₂ | Primary | ~245 | 61.9 |
| 2-Nitropropane | C₃H₇NO₂ | Secondary | ~215 | 61.3 |
| This compound | C₅H₁₁NO₂ | Secondary | No experimental data available | ~61 (estimated) |
Note: The C-N Bond Dissociation Energy for this compound is an estimate based on values for similar secondary nitroalkanes.
From the available data, a clear trend can be observed. Primary nitroalkanes, such as nitromethane, nitroethane, and 1-nitropropane, generally exhibit higher onset decomposition temperatures compared to the secondary nitroalkane, 2-nitropropane. This suggests that primary nitroalkanes are thermally more stable. The decreasing onset temperature with increasing chain length and branching indicates that steric factors and the stability of the resulting radical species play a role in the decomposition process.
Experimental Protocols
The following is a detailed methodology for determining the thermal stability of nitroalkanes using Differential Scanning Calorimetry (DSC), based on established experimental procedures.
Objective: To determine the onset temperature, peak temperature, and enthalpy of decomposition of nitroalkanes.
Apparatus:
-
Differential Scanning Calorimeter (DSC) equipped with a refrigerated cooling system.
-
High-pressure sealed crucibles (e.g., gold-plated stainless steel).
-
Microbalance for accurate sample weighing.
-
Inert gas supply (e.g., high-purity nitrogen).
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the nitroalkane sample into a high-pressure crucible using a microbalance.
-
Crucible Sealing: Hermetically seal the crucible to prevent evaporation of the sample during heating.
-
DSC Instrument Setup:
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Purge the DSC cell with a constant flow of high-purity nitrogen (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C) for a few minutes to ensure thermal stability before the analysis.
-
Heat the sample at a constant ramp rate (e.g., 10°C/min) from the starting temperature to a final temperature well above the expected decomposition range (e.g., 400°C).
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The onset temperature of decomposition (T_onset) is determined by the intersection of the baseline with the tangent of the exothermic decomposition peak.
-
The peak temperature (T_peak) is the temperature at which the maximum heat flow is observed.
-
The enthalpy of decomposition (ΔH_d) is calculated by integrating the area under the decomposition peak.
-
Thermal Decomposition Pathway
The thermal decomposition of nitroalkanes can proceed through several pathways. For secondary nitroalkanes like this compound, the two primary initial steps are the homolytic cleavage of the C-N bond and the elimination of nitrous acid (HONO).
The homolytic cleavage of the C-N bond results in the formation of a pentyl radical and nitrogen dioxide. The HONO elimination pathway involves a concerted mechanism leading to the formation of an alkene (pentene) and nitrous acid. Both pathways generate reactive species that can undergo further complex reactions, contributing to the overall exothermic decomposition process. The predominant pathway is dependent on factors such as temperature, pressure, and the specific structure of the nitroalkane.
Safety Operating Guide
Proper Disposal of 2-Nitropentane: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct disposal procedures for specific chemicals is paramount. This guide provides essential, step-by-step information for the proper disposal of 2-nitropentane, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. It is a flammable liquid and is harmful if swallowed or inhaled. It is also suspected of causing cancer and of damaging fertility or the unborn child.[1] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Appropriate personal protective equipment (PPE) is mandatory. This includes:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A full-length, long-sleeved laboratory coat.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a flammable hazardous waste. Adherence to the following procedural steps is essential for safe and compliant disposal.
Step 1: Waste Identification and Classification
This compound is a flammable liquid. Waste containing this chemical is classified as hazardous due to its ignitability. Under the Resource Conservation and Recovery Act (RCRA), it is likely to be categorized as D001 hazardous waste. This classification prohibits its disposal down the sanitary sewer.
Step 2: Waste Collection
-
Select an Appropriate Waste Container: Use a container that is compatible with this compound. A glass or high-density polyethylene (HDPE) container with a secure, tight-fitting screw cap is recommended. Ensure the container is clean and dry before use.
-
Label the Waste Container: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Flammable," "Toxic").
-
Collect the Waste: Carefully transfer the this compound waste into the designated container. Avoid overfilling the container; a general rule is to fill it to no more than 90% capacity to allow for vapor expansion.
-
Segregate Incompatible Wastes: Do not mix this compound waste with incompatible materials. Notably, avoid mixing with strong bases. Store the waste container separately from acids and oxidizing agents to prevent violent reactions.
Step 3: Waste Storage
-
Keep the Container Closed: The hazardous waste container must be kept securely closed at all times, except when adding waste.
-
Designated Storage Area: Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, or open flames. Flammable liquid storage cabinets are the preferred storage location.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.
Step 4: Arrange for Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's Environmental Health and Safety (EHS) department or equivalent is responsible for the collection and disposal of hazardous waste. Contact them to schedule a pickup.
-
Provide Necessary Information: Be prepared to provide the EHS department with details about the waste, including its chemical composition and volume.
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste disposal.
Quantitative Data Summary
For quick reference, the following table summarizes key data related to the safe handling and disposal of this compound.
| Parameter | Value/Information | Source |
| RCRA Hazardous Waste Code | Likely D001 (Ignitable) | |
| Incompatible Materials | Strong bases | |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides (under fire conditions) | |
| Required Personal Protective Equipment | Chemical splash goggles, chemical-resistant gloves, lab coat | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
